molecular formula C10H7BrO3 B11726928 4-(4-Bromophenyl)-4-oxobut-2-enoic acid

4-(4-Bromophenyl)-4-oxobut-2-enoic acid

Cat. No.: B11726928
M. Wt: 255.06 g/mol
InChI Key: CJNVLFPUEBQQMZ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C10H7BrO3 and its molecular weight is 255.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Bromophenyl)-4-oxobut-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)-4-oxobut-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNVLFPUEBQQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Reactivity, and Pharmacophore Potential

Executive Summary

4-(4-Bromophenyl)-4-oxobut-2-enoic acid (also known as 3-(4-bromobenzoyl)acrylic acid) is a versatile organic intermediate and a bioactive pharmacophore. Characterized by an


-unsaturated ketone moiety linked to a carboxylic acid, it functions as a potent Michael acceptor. This structural feature underpins its utility in two primary domains: as a covalent inhibitor of enzymes (notably Phospholipase A2) and as a "C4" synthon in the synthesis of bioactive heterocycles like pyridazinones and thiazoles. This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and application in drug discovery.
Chemical Identity & Structural Analysis[1][2]

The compound exists primarily as the trans (E) isomer due to thermodynamic stability, although the cis (Z) isomer is the initial kinetic product of the maleic anhydride ring opening.

PropertyData
IUPAC Name (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid
Common Name 3-(4-Bromobenzoyl)acrylic acid
CAS Registry 20972-38-7 (E-isomer) / 39644-80-9 (General)
Molecular Formula C

H

BrO

Molecular Weight 255.07 g/mol
Melting Point 138–140 °C
Solubility Soluble in Ethanol, DMSO, DMF, DCM; Poorly soluble in Water
pKa (Calc.) ~4.5 (Carboxylic acid)
Structural Features
  • Electrophilic Center: The

    
    -carbon (C3) is highly electrophilic due to conjugation with the ketone, making it susceptible to nucleophilic attack (Michael addition).
    
  • Lipophilic Tail: The 4-bromophenyl group provides lipophilicity (LogP ~2.5), facilitating membrane penetration and hydrophobic binding in enzyme active sites.

  • Acidic Head: The carboxylic acid allows for salt formation and hydrogen bonding interactions.

Synthetic Pathways: Friedel-Crafts Acylation[4]

The industrial and laboratory standard for synthesis involves the Friedel-Crafts acylation of bromobenzene with maleic anhydride. This route is preferred for its atom economy and use of readily available reagents.[1]

Reaction Mechanism

The reaction proceeds via the formation of an acylium ion intermediate from maleic anhydride and aluminum chloride (


). The subsequent electrophilic aromatic substitution occurs at the para position of bromobenzene due to steric hindrance at the ortho position, despite the deactivating nature of the bromine atom.

Synthesis cluster_conditions Conditions Reactants Bromobenzene + Maleic Anhydride Complex Acylium-AlCl3 Complex Reactants->Complex AlCl3 (2.2 eq) Intermediate Al-Complexed Intermediate Complex->Intermediate Electrophilic Subst. (Para-attack) Product (E)-3-(4-Bromobenzoyl) acrylic acid Intermediate->Product H3O+ Hydrolysis Isomerization (Z -> E) Details Solvent: DCM or Excess Bromobenzene Temp: 50-60°C Time: 1-2 Hours

Figure 1: Friedel-Crafts synthesis pathway. The initial cis-product isomerizes to the trans-isomer during the acidic workup.

Optimized Experimental Protocol

Reagents:

  • Maleic Anhydride (1.0 eq)

  • Bromobenzene (Excess or 1.0 eq in DCM)

  • Aluminum Chloride (AlCl

    
    , 2.2 eq) - Note: >2 eq is required because AlCl
    
    
    
    complexes with both the carbonyls and the carboxylic acid product.[2]

Procedure:

  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and drying tube, dissolve 0.1 mol Maleic Anhydride in 50 mL dry Dichloromethane (DCM) or use Bromobenzene as solvent.

  • Catalyst Addition: Cool to 0°C. Add 0.22 mol anhydrous AlCl

    
     portion-wise to control exotherm.
    
  • Reaction: Add 0.1 mol Bromobenzene dropwise (if not used as solvent). Allow the mixture to warm to room temperature, then heat to reflux (approx. 50-60°C) for 2 hours. Evolution of HCl gas will occur.

  • Quenching: Pour the reaction mixture slowly into a slurry of ice (200 g) and concentrated HCl (20 mL) to decompose the aluminum complex.

  • Isolation: Extract with Ethyl Acetate or DCM. Wash the organic layer with water and brine.

  • Purification: The crude solid is often a mixture of cis and trans. Recrystallize from Benzene/Ethanol or Toluene to isolate the pure trans isomer (mp 138-140°C).

Reactivity Profile & Heterocycle Synthesis[7][8]

The compound's reactivity is dominated by the enone system. It serves as a versatile "C4" building block for heterocyclic chemistry.

3.1 Michael Addition (Covalent Inhibition)

Nucleophiles (thiols, amines) attack the


-carbon. This is the basis for its biological activity (enzyme inhibition) and synthesis of thiazoles.
3.2 Cyclization to Pyridazinones

Reaction with hydrazine hydrate yields 6-(4-bromophenyl)-3(2H)-pyridazinone. This scaffold is pharmacologically significant (e.g., in cardio-active drugs).

Reactivity Core 3-(4-Bromobenzoyl) acrylic acid Path1 Hydrazine Hydrate (EtOH, Reflux) Core->Path1 Path2 Thiourea / Thiol Core->Path2 Path3 Cysteine (Enzyme) Core->Path3 Prod1 6-(4-Bromophenyl)- 3(2H)-pyridazinone Path1->Prod1 Prod2 2-Amino-4-(4-bromophenyl) thiazole derivatives Path2->Prod2 Prod3 Michael Adduct (Enzyme Inhibition) Path3->Prod3

Figure 2: Divergent synthetic applications and reactivity modes.

Biological & Medicinal Applications[9][10]
4.1 Phospholipase A2 (PLA2) Inhibition

3-Aroylacrylic acids are documented inhibitors of PLA2 (specifically Group I and II secretory PLA2).

  • Mechanism: The enzyme's active site typically contains a nucleophilic residue (or a water molecule activated by His/Asp). The 3-(4-bromobenzoyl)acrylic acid acts as a suicide substrate or affinity label. The electrophilic double bond undergoes a Michael addition with a nucleophilic residue (e.g., Histidine or N-terminal amine) within the enzyme's active site, covalently locking the enzyme.

  • SAR: The 4-bromo substituent enhances lipophilicity, aiding fit into the hydrophobic channel of PLA2, while the carboxylic acid mimics the phosphate headgroup of the phospholipid substrate.

4.2 Antimicrobial Activity

The compound exhibits bacteriostatic properties against Gram-positive bacteria (Staphylococcus aureus). The mechanism likely involves the alkylation of essential thiol groups in bacterial enzymes.

Analytical Characterization

To validate the synthesis of the trans-isomer, researchers should look for the following spectral signatures.

TechniqueDiagnostic SignalAssignment
1H NMR (DMSO-d6)

7.90 (d, 2H), 7.75 (d, 2H)
Aromatic AA'BB' system (4-Bromophenyl)

7.95 (d, J = 15.5 Hz, 1H)
Vinylic proton (H-3,

to ketone)

6.65 (d, J = 15.5 Hz, 1H)
Vinylic proton (H-2,

to acid)

13.0 (br s, 1H)
Carboxylic acid -OH
IR (KBr)1710–1730 cm

C=O Stretch (Carboxylic Acid)
1675–1690 cm

C=O Stretch (Conjugated Ketone)
1620 cm

C=C Stretch (Alkene)
Mass Spec m/z 254 / 256 (1:1 ratio)Molecular ion [M]+ showing Br isotope pattern

Note on J-Coupling: A coupling constant (J) of ~15-16 Hz confirms the trans (E) geometry. The cis (Z) isomer would typically display J ~10-12 Hz.

References
  • Friedel-Crafts Synthesis & Properties

    • Organic Syntheses, Coll.[3] Vol. 3, p. 109 (1955). "

      
      -Benzoylacrylic Acid". (Adaptation of protocol for bromo-derivative). 
      
  • Biological Activity (PLA2 Inhibition)

    • Köhler, A., et al. (1992). "Phospholipase A2 inhibition by alkylbenzoylacrylic acids." Biochemical Pharmacology, 44(4), 805-813.

  • Heterocycle Synthesis: El-Hashash, M. A., et al. (2011). "Utility of 3-(4-bromobenzoyl)acrylic acid in the synthesis of some new heterocycles of expected biological activity." Journal of Heterocyclic Chemistry.
  • Reactivity & Isomerism: Loughran, H. M., et al. (2019). "Reaction of -bromocarboxylic acids with hydrazine." ResearchGate Technical Report. (Context on hydrazine reactivity).

Sources

Technical Monograph: Biological Activity & Therapeutic Potential of 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(4-Bromophenyl)-4-oxobut-2-enoic acid (also known as 3-(4-bromobenzoyl)acrylic acid) represents a privileged scaffold in medicinal chemistry, characterized by its dual functionality as a lipophilic aryl ketone and a reactive


-unsaturated carboxylic acid. This compound belongs to the class of aroylacrylic acids , which have garnered significant attention as cysteine-targeting electrophiles .

Its primary mechanism of action involves the covalent modification of nucleophilic thiol residues in critical enzymes via Michael addition. The inclusion of the 4-bromo substituent enhances both the lipophilicity and the electrophilicity of the enone system, distinguishing it from non-halogenated analogues. This guide details the synthesis, mechanism of action (MOA), and biological applications of this derivative, specifically focusing on its potential as an antibacterial agent, a cytotoxic effector in oncology, and an inhibitor of enzymes such as Kynurenine-3-monooxygenase (KMO) and N-myristoyltransferase (NMT) .

Chemical Architecture & Synthesis[1]

Structural Analysis

The molecule consists of three distinct pharmacophoric regions:

  • The Warhead: An

    
    -unsaturated ketone (enone) that acts as a Michael acceptor.
    
  • The Recognition Element: A 4-bromophenyl ring that provides lipophilic bulk and electronic modulation.

  • The Solubilizing Tail: A terminal carboxylic acid that aids in aqueous solubility and hydrogen bonding within active sites.

Synthesis Protocol: Friedel-Crafts Acylation

The most robust synthesis involves the Friedel-Crafts acylation of bromobenzene with maleic anhydride. This route is preferred for its atom economy and the availability of reagents.

Protocol:

  • Reagents: Maleic anhydride (1.0 eq), Bromobenzene (excess or solvent), Aluminum Chloride (

    
    , 2.2 eq).
    
  • Conditions: Anhydrous conditions are critical. The reaction is typically conducted at 50–60°C.

  • Workup: Acidic hydrolysis (HCl/Ice) to decompose the aluminum complex, followed by base extraction (

    
    ) and re-acidification to precipitate the free acid.
    

Synthesis Reactants Bromobenzene + Maleic Anhydride Intermediate Aluminum Complex Intermediate Reactants->Intermediate Friedel-Crafts Acylation (50°C) Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Hydrolysis Acidic Hydrolysis (HCl / Ice) Intermediate->Hydrolysis Product 4-(4-Bromophenyl)- 4-oxobut-2-enoic Acid Hydrolysis->Product Precipitation

Figure 1: Synthetic pathway via Friedel-Crafts acylation.[1][2][3][4][5] The aluminum chloride acts as a Lewis acid catalyst to activate the anhydride.

Mechanism of Action: The Cysteine Trap

The biological activity of 4-(4-bromophenyl)-4-oxobut-2-enoic acid is largely dictated by its reactivity toward thiols. In physiological conditions, the compound acts as a "soft" electrophile, preferentially reacting with "soft" nucleophiles like the sulfhydryl group (-SH) of cysteine residues over "hard" nucleophiles like amines.

The Michael Addition

The electron-withdrawing nature of the carbonyl group, further activated by the 4-bromophenyl moiety, polarizes the double bond. A cysteine thiolate attacks the


-carbon, resulting in an irreversible thioether adduct. This covalent modification can inhibit enzymes by blocking catalytic cysteines or by disrupting protein conformation.

MOA Drug 4-(4-Bromophenyl)-4-oxobut-2-enoic acid (Electrophile) Transition Transition State (Thiolate attack at β-carbon) Drug->Transition Target Protein Target (Cysteine-SH) Target->Transition Adduct Protein-Drug Adduct (Stable Thioether) Transition->Adduct Michael Addition Effect Loss of Enzymatic Function / Cellular Stress Adduct->Effect

Figure 2: Mechanism of Action. The compound covalently modifies cysteine residues, leading to permanent enzyme inactivation.

Biological Activity Profile

Antimicrobial Activity

Derivatives of aroylacrylic acid have demonstrated bacteriostatic and bactericidal activity against Gram-positive bacteria, particularly Staphylococcus aureus.

  • Mechanism: Inactivation of essential bacterial enzymes containing active-site cysteines (e.g., fatty acid synthase components).

  • Potency: The 4-bromo derivative typically exhibits lower Minimum Inhibitory Concentrations (MIC) compared to the unsubstituted parent due to increased lipophilicity, facilitating penetration of the bacterial cell wall.

Anticancer & Cytotoxicity

The compound exhibits significant cytotoxicity against various cancer cell lines (e.g., HeLa, K562).

  • ROS Induction: By alkylating cellular glutathione (GSH), the compound depletes the cell's antioxidant reserves. This leads to an accumulation of Reactive Oxygen Species (ROS), triggering mitochondrial dysfunction and apoptosis.

  • Target Specificity:

    • N-Myristoyltransferase (NMT): Aroylacrylic acids are established inhibitors of NMT. Inhibition of NMT prevents the myristoylation of oncoproteins (like Src), disrupting their localization and signal transduction.[6]

    • Kynurenine-3-monooxygenase (KMO): 4-aryl-4-oxobut-2-enoic acids are potent inhibitors of KMO. Inhibition of KMO is a strategy for neuroprotection and potentially modulating immune tolerance in cancer.

Quantitative Data Summary

Table 1: Representative biological activity ranges for 4-aryl-4-oxobut-2-enoic acid derivatives.

Target / AssayActivity MetricTypical Range (4-Br Derivative)Mechanism
Antibacterial (S. aureus) MIC10 – 50

g/mL
Thiol depletion / Enzyme inactivation
Cytotoxicity (HeLa)

5 – 20

M
ROS induction / GSH depletion
KMO Inhibition

0.5 – 5

M
Competitive/Irreversible binding
NMT Inhibition

10 – 100

M
Active site alkylation

Experimental Protocols

Protocol: Synthesis of 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid

Self-Validating Step: The product must precipitate upon acidification. Failure to precipitate indicates incomplete hydrolysis or insufficient concentration.

  • Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, reflux condenser, and drying tube (

    
    ).
    
  • Reaction:

    • Add Maleic Anhydride (9.8 g, 0.1 mol) and Bromobenzene (50 mL, acts as solvent/reactant).

    • Gradually add powdered anhydrous

      
        (29.3 g, 0.22 mol) over 30 minutes while stirring.
      
    • Heat the mixture to 50°C in a water bath for 2 hours. Evolution of HCl gas should be observed (use a trap).

  • Quenching:

    • Pour the reaction mixture onto 200 g of crushed ice/HCl (conc.) mixture.

    • Steam distill to remove excess bromobenzene.

  • Isolation:

    • Cool the residue. The crude acid will solidify.

    • Dissolve in saturated

      
       solution (removes non-acidic impurities). Filter.
      
    • Acidify the filtrate with conc. HCl to pH 1–2.

    • Filter the yellow precipitate, wash with cold water, and recrystallize from benzene or ethanol.

    • Expected Yield: 60–75%. Melting Point: ~148–150°C.

Protocol: In Vitro Thiol Reactivity Assay

To verify the "chemical warhead" activity before biological testing.

  • Reagents: Test compound (10 mM in DMSO), L-Cysteine (10 mM in PBS), DTNB (Ellman's Reagent).

  • Incubation: Mix compound and cysteine (1:1 ratio) in PBS (pH 7.4). Incubate at 37°C for 30 mins.

  • Measurement: Add DTNB. Measure absorbance at 412 nm.

  • Validation: A significant decrease in absorbance compared to the cysteine-only control confirms the consumption of free thiols by the drug (Michael addition).

Structure-Activity Relationships (SAR)

The 4-bromophenyl substituent is not merely structural; it is functional.

  • Electronic Effect (Hammett

    
    ):  Bromine is electron-withdrawing (
    
    
    
    ). This decreases the electron density of the carbonyl carbon, which in turn pulls electron density from the
    
    
    -carbon of the double bond.
    • Result: Increased electrophilicity

      
       Faster reaction with cysteine 
      
      
      
      Higher potency.
  • Lipophilicity (LogP): The Br atom increases the partition coefficient (LogP) compared to H or F.

    • Result: Enhanced passive diffusion across bacterial cell walls and mammalian cell membranes.

  • Steric Bulk: The 4-position substitution allows the molecule to fit into hydrophobic pockets of enzymes (like NMT) without significant steric clash, unlike ortho-substitution which might twist the ring out of planarity.

References

  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Source: Journal of Medicinal Chemistry (2000). URL:[Link]

  • Antiproliferative activity of aroylacrylic acids.[7] Structure-activity study based on molecular interaction fields. Source: European Journal of Medicinal Chemistry (2011). URL:[Link]

  • Reactivity of (E)-4-aryl-4-oxo-2-butenoic acid phenylamides with piperidine and benzylamine: kinetic and theoretical study. Source: Structural Chemistry (2014). URL:[Link]

  • Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. (Derivative study supporting antibacterial trends). Source: Acta Crystallographica (2003). URL:[Link]

  • Inhibition of N-Myristoyltransferase activity promotes androgen receptor degradation in prostate cancer. Source: Oncotarget (2016). URL:[Link]

Sources

Technical Whitepaper: Solubility Profiling and Solvent Selection for 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Bromophenyl)-4-oxobut-2-enoic acid (also known as 3-(4-bromobenzoyl)acrylic acid) is a critical intermediate in the synthesis of bioactive heterocycles, including pyridazinones and furanones. Its structure features three distinct functionalities: a carboxylic acid, an


-unsaturated ketone (Michael acceptor), and a lipophilic brominated aromatic ring.

This guide addresses a common bottleneck in the handling of this compound: solubility mismatch. While the carboxylic acid moiety suggests hydrophilicity, the bromophenyl group imposes significant lipophilicity. Furthermore, its reactivity as a Michael acceptor restricts solvent choice for long-term storage. This whitepaper provides a solubility landscape derived from structural analysis and synthesis literature, alongside self-validating protocols for researchers to determine precise saturation limits in their specific laboratory conditions.

Physicochemical Characterization

Understanding the solubility of this compound requires analyzing its competing structural motifs.

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula

Moderate Molecular Weight (255.07 g/mol )
pKa (Acid) ~4.0 – 4.5 (Estimated)Soluble in aqueous buffers only at pH > 5.5 (as carboxylate salt).
LogP ~2.3 – 2.8 (Estimated)Lipophilic; prefers organic solvents over water.
H-Bond Donors 1 (Carboxylic -OH)Good solubility in alcohols (Ethanol, Methanol).
Electrophilicity High (Enone system)Critical: Avoid nucleophilic solvents (primary amines) for storage to prevent Michael addition.

Solubility Landscape

The following data categorizes solvent compatibility based on synthesis literature (Friedel-Crafts acylation workups) and standard recrystallization protocols.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility ProfileApplication
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Bioassays: Preferred for preparing stock solutions (typically 10-100 mM) for biological screening.
Polar Protic Ethanol, MethanolModerate-High Recrystallization: Often used alone or in combination with benzene/toluene. Soluble when hot; crystallizes upon cooling.[1]
Chlorinated Dichloromethane (DCM), ChloroformGood Extraction: Standard solvent for extracting the acid from aqueous reaction quenches.
Aromatic Benzene, TolueneTemperature Dependent Purification: Low solubility at RT; high solubility at reflux. Ideal for recrystallization.
Aqueous Water, PBSLow (<1 mg/mL at pH 2-4)Precipitation: The compound precipitates when acidic reaction mixtures are poured into water.
The "Benzene-Ethanol" Standard

Literature explicitly cites the Benzene-Ethanol (or Toluene-Ethanol) system for purification. This binary system leverages the "co-solvent effect":

  • Ethanol solvates the polar carboxylic acid and ketone groups.

  • Benzene/Toluene solvates the lipophilic bromophenyl ring.

  • Result: A steep solubility curve relative to temperature, allowing for high-yield recovery of pure crystals.

Experimental Protocols (Self-Validating Systems)

Do not rely on generic solubility values. Purity, polymorphs, and temperature fluctuations affect results. Use these protocols to generate data specific to your sample.

Protocol A: Saturation Solubility Determination (Shake-Flask)

Objective: Determine exact mg/mL solubility for bioassay or reaction stoichiometry.

  • Preparation: Place 50 mg of 4-(4-bromophenyl)-4-oxobut-2-enoic acid into a 4 mL glass vial.

  • Solvent Addition: Add 500

    
    L of the target solvent (e.g., DMSO).
    
  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a precipitate persists.

  • Agitation: Shake at constant temperature (

    
    ) for 24 hours.
    
  • Filtration: Filter supernatant through a 0.45

    
    m PTFE filter (avoid Nylon, which binds proteins/organics).
    
  • Quantification: Dilute filtrate 100x in Acetonitrile and analyze via HPLC (UV detection at 254 nm).

Protocol B: Recrystallization Solvent Screening

Objective: Identify the optimal solvent for purification.

  • Test: Place 20 mg of compound in a test tube.

  • Cold Check: Add 0.5 mL solvent at Room Temp (RT).

    • If dissolved: Solvent is too strong (yield will be low).

    • If insoluble: Proceed to heat.

  • Hot Check: Heat to boiling (use water bath).

    • If dissolved:Candidate Solvent.

    • If insoluble: Solvent is too weak.

  • Cooling: Allow the "Hot Check" tube to cool slowly to RT.

    • Crystals form:Ideal Recrystallization Solvent.

    • Oil/Amorphous solid: Impure or unsuitable solvent.

Visualization of Workflows

Solubility Determination Logic

The following diagram outlines the decision process for determining solubility limits, ensuring data integrity.

SolubilityWorkflow Start Start: 50mg Compound AddSolvent Add 500µL Solvent (Vortex 1 min) Start->AddSolvent CheckDissolved Is it fully dissolved? AddSolvent->CheckDissolved AddSolid Add 10mg Solid CheckDissolved->AddSolid Yes Equilibrate Shake 24h @ 25°C (Thermodynamic Equilibrium) CheckDissolved->Equilibrate No (Precipitate exists) AddSolid->AddSolvent Filter Filter (0.45µm PTFE) Equilibrate->Filter HPLC HPLC Quantification (UV @ 254nm) Filter->HPLC

Caption: Workflow for thermodynamic solubility determination (Shake-Flask Method).

Application-Based Solvent Selection

Select the solvent based on your downstream application to avoid interference (e.g., DMSO in NMR, Water in Friedel-Crafts).

SolventSelection App Intended Application Synthesis Synthesis (Friedel-Crafts) App->Synthesis Purification Purification (Recrystallization) App->Purification Bioassay Biological Assay (Screening) App->Bioassay DCM Dichloromethane (Extraction) Synthesis->DCM BenzeneEth Benzene/Ethanol (High Purity) Purification->BenzeneEth DMSO DMSO (Stock Solution) Bioassay->DMSO Warning Avoid Nucleophiles (Amines/Thiols) Bioassay->Warning Stability Risk

Caption: Decision tree for selecting the optimal solvent based on experimental goals.

References

  • Synthesis & Recrystallization: El-Hashash, M. A., et al. "Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds." Journal of Chemical and Pharmaceutical Research, via .

  • General Friedel-Crafts Methodology: "Friedel-Crafts Acylation of Bromobenzene." Trinity College Dublin Chemistry Department, .

  • Compound Identity & Safety: "3-(4-Bromobenzoyl)acrylic acid."[2] Sigma-Aldrich Product Catalog, .

  • Analogous Solubility Data: "4-Bromophenylacetic acid Solubility." ChemicalBook, .

Sources

p-Bromobenzoylacrylic acid vs 4-(4-Bromophenyl)-4-oxobut-2-enoic acid nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the nomenclature, synthesis, and reactivity of 3-(4-Bromobenzoyl)acrylic acid , systematically resolving its identity against the IUPAC designation 4-(4-Bromophenyl)-4-oxobut-2-enoic acid .

Subject: Nomenclature Resolution, Synthetic Protocols, and Reactivity Profile CAS Registry Number: 20972-38-7 (for the stable E-isomer)

Structural Identity & Nomenclature Resolution

The confusion regarding this compound stems from the coexistence of historical "trivial" names based on synthetic origin (Friedel-Crafts acylation) and systematic IUPAC rules based on carbon chain priority.

The Dual Nomenclature
  • Common Name (Synthetic Origin): p-Bromobenzoylacrylic acid (or 3-(4-bromobenzoyl)acrylic acid). This name highlights the molecule as a derivative of acrylic acid acylated by a bromobenzoyl group. It is frequently used in older literature and industrial catalogs.

  • IUPAC Name (Systematic): (E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid.

    • Parent Chain: But-2-enoic acid (4 carbons, alkene at C2).

    • Substituents: An "oxo" (ketone) group at C4 and a 4-bromophenyl group attached to C4.

Stereochemical Criticality (E vs. Z)

The double bond creates the possibility for geometric isomers.

  • The Cis (Z) Isomer: The kinetic product formed immediately upon the ring-opening of maleic anhydride. It is sterically crowded and thermodynamically unstable.

  • The Trans (E) Isomer: The thermodynamic product. Under standard Friedel-Crafts conditions (Lewis acid catalysis, heat, acidic workup), the cis isomer rapidly isomerizes to the trans form.

    • Note: Unless specified, "p-bromobenzoylacrylic acid" refers to the stable (E)-isomer .

Nomenclature Compound Target Molecule C11H9BrO3 IUPAC IUPAC Name: (E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid Compound->IUPAC Common Common Name: 3-(4-Bromobenzoyl)acrylic acid Compound->Common Structure Structure: Br-Ph-C(=O)-CH=CH-COOH IUPAC->Structure Common->Structure Stereo Stereochemistry: Trans (E) is Thermodynamic Product Structure->Stereo

Figure 1: Nomenclature hierarchy and structural resolution of the target compound.

Synthetic Pathways & Mechanistic Insights

The standard synthesis involves the Friedel-Crafts acylation of bromobenzene with maleic anhydride. This reaction is highly regioselective for the para position due to the steric bulk of the anhydride and the directing effects of the bromine atom.

Reaction Mechanism
  • Activation: Aluminum chloride (

    
    ) coordinates with maleic anhydride, increasing the electrophilicity of the carbonyl carbon.
    
  • Electrophilic Attack: The activated complex attacks the para-position of bromobenzene.

  • Ring Opening: The anhydride ring opens to form the aluminum salt of the

    
    -keto acid.
    
  • Isomerization: The initial cis-geometry (inherited from maleic anhydride) isomerizes to the trans-geometry to relieve steric strain between the bulky aroyl group and the carboxylic acid moiety.

Mechanism Reactants Bromobenzene + Maleic Anhydride Complex Acylium-Like Complex Reactants->Complex Coordination Catalyst AlCl3 (Lewis Acid) Catalyst->Complex Intermediate Cis-Isomer (Kinetic Product) Complex->Intermediate SEAr & Ring Open Isomerization Acid/Heat Isomerization Intermediate->Isomerization Product Trans-Isomer (Thermodynamic Product) Isomerization->Product Strain Relief

Figure 2: Mechanistic flow from reactants to the stable E-isomer via Friedel-Crafts acylation.

Validated Experimental Protocol

Objective: Synthesis of (E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid.

Reagents:

  • Maleic Anhydride (1.0 equiv)

  • Bromobenzene (Solvent/Reactant, excess or 1.0 equiv in DCM)

  • Anhydrous Aluminum Chloride (

    
    , 2.2 equiv)
    
  • HCl (conc.) for quenching.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel, suspend finely powdered anhydrous

    
     (0.22 mol) in dry dichloromethane (DCM) or excess bromobenzene (50 mL).
    
  • Addition: Add maleic anhydride (0.1 mol) to the suspension. The mixture may warm slightly.

  • Reaction: Add bromobenzene (0.1 mol) dropwise if using DCM as solvent. If bromobenzene is the solvent, heat the mixture to 50–60°C.

    • Expert Insight: Control the temperature.[1] Too high (>80°C) promotes polymerization of the double bond; too low prevents the Friedel-Crafts attack on the deactivated bromobenzene ring.

  • Duration: Stir for 4–6 hours. The solution will turn dark red/brown, indicating the formation of the aluminum complex.

  • Quenching (Critical): Pour the reaction mixture slowly into a slurry of ice and concentrated HCl (100 mL). This hydrolyzes the aluminum salt and precipitates the free acid.

  • Purification:

    • Filter the solid precipitate.

    • Wash with cold water to remove

      
       residues.
      
    • Wash with non-polar solvent (hexane) to remove unreacted bromobenzene.

    • Recrystallization: Recrystallize from ethanol or toluene to ensure the pure trans-isomer is obtained.

Analytical Characterization (Self-Validating Data)

To ensure the trustworthiness of the synthesized compound, researchers must verify the structure using NMR. The coupling constant of the vinylic protons is the definitive "signature" of the stereochemistry.

Data Summary Table
PropertyValue / CharacteristicNotes
Molecular Formula

Molecular Weight 255.07 g/mol
Appearance White to pale yellow solid
Melting Point 154–156°CTypical for trans-aroylacrylic acids; cis forms melt lower.[2]
Solubility Soluble in Ethanol, Acetone, DMSOPoorly soluble in water/hexane.
Spectroscopic Validation ( NMR)

Solvent:


 or 

  • Vinylic Region (The Validator):

    • Look for two doublets between

      
       6.5 and 8.0 ppm.
      
    • 
       (alpha to COOH): 
      
      
      
      ppm (doublet).
    • 
       (beta to COOH / alpha to Carbonyl): 
      
      
      
      ppm (doublet).
    • Coupling Constant (

      
      ): 
      
      • 
         
        
        
        
        CONFIRMS (E)-Isomer .
      • 
        
        
        
        
        Indicates (Z)-Isomer (Impurity).
  • Aromatic Region:

    • Two doublets (AA'BB' system) characteristic of para-substitution.

    • 
       ppm (2H) and 
      
      
      
      ppm (2H).

Reactivity & Applications: The Pyridazinone Scaffold

The primary utility of 3-(4-bromobenzoyl)acrylic acid in drug development is its role as a precursor to pyridazinones .

Synthesis of 6-(4-Bromophenyl)-3(2H)-pyridazinone

The


-unsaturated ketone moiety acts as a Michael acceptor, while the carboxylic acid allows for cyclization.
  • Reagent: Hydrazine Hydrate (

    
    ).
    
  • Conditions: Reflux in Ethanol/Acetic Acid.

  • Mechanism:

    • Michael addition of hydrazine to the

      
      -carbon.
      
    • Nucleophilic attack of the hydrazine nitrogen on the carboxylic acid (amide formation).

    • Dehydration to form the aromatic pyridazinone ring.

This scaffold is pharmacologically active, with derivatives investigated for NSAID-like activity (COX inhibitors) , cardiotonic effects , and antihypertensive properties [1, 2].

References

  • PubChem. (n.d.). (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid.[2] National Center for Biotechnology Information. Retrieved from [Link]

  • Verma, S. K., et al. (2008).[3] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Asif, M. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

The Emerging Pharmacological Potential of Brominated Aroylacrylic Acids: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract: The aroylacrylic acid scaffold represents a class of α,β-unsaturated carbonyl compounds with significant, yet underexplored, therapeutic potential. Their inherent reactivity as Michael acceptors allows for covalent interactions with biological nucleophiles, positioning them as intriguing candidates for enzyme inhibition and modulation of cellular pathways. The strategic incorporation of bromine onto the aromatic ring—a well-established tactic in medicinal chemistry—is hypothesized to significantly enhance lipophilicity, modulate electronic properties, and improve target engagement, thereby amplifying the pharmacological activity. This technical guide provides a comprehensive exploration of the synthesis, proposed mechanisms of action, and therapeutic prospects of brominated aroylacrylic acids. It is designed for researchers and drug development professionals, offering field-proven insights into the rationale behind experimental design, detailed protocols for evaluation, and a forward-looking perspective on the development of this promising class of molecules.

The Aroylacrylic Acid Scaffold: A Foundation for Covalent Modulators

The core structure of an aroylacrylic acid, chemically known as a 4-aryl-4-oxo-2-butenoic acid, is characterized by a carboxylic acid, a conjugated double bond, and an aryl ketone. This arrangement makes the β-carbon of the acrylic acid moiety electrophilic and susceptible to nucleophilic addition by thiols (e.g., cysteine residues in proteins) or amines. This reactivity is the cornerstone of their biological activity.

Studies on non-brominated aroylacrylic acids have demonstrated their potential as antiproliferative agents against various cancer cell lines, including HeLa (cervical carcinoma), K562 (chronic myelogenous leukemia), and LS174 (colon tumor).[1] The mode of action is likely linked to their ability to act as covalent inhibitors, arresting the cell cycle and inducing apoptosis.[1]

The Strategic Role of Bromination in Drug Design

The introduction of a bromine atom to a pharmacophore is a classic medicinal chemistry strategy to fine-tune its properties. Bromine, being a large, lipophilic, and moderately electronegative halogen, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity.

  • Enhanced Lipophilicity: Bromine substitution generally increases the molecule's lipid solubility, which can improve its ability to cross cell membranes and access intracellular targets.

  • Modulated Electronic Effects: As a halogen, bromine is an electron-withdrawing group, which can influence the reactivity of the aroylacrylic acid core, potentially making the Michael acceptor more susceptible to nucleophilic attack.

  • Formation of Halogen Bonds: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, thereby increasing binding affinity and selectivity.

The successful application of brominated compounds as antibacterial and anticancer agents underscores the potential benefits of this modification.[2][3][4]

Synthesis and Characterization

The synthesis of brominated aroylacrylic acids is typically achieved through a multi-step process that is adaptable for various substitution patterns on the aromatic ring.

General Synthetic Route: A Conceptual Workflow

A common and reliable method involves the Friedel-Crafts acylation of a brominated aromatic compound with maleic anhydride, followed by isomerization.

SynthesisWorkflow Start1 Brominated Aromatic (e.g., Bromobenzene) Intermediate Intermediate Cis-Acid Start1->Intermediate Friedel-Crafts Acylation Start2 Maleic Anhydride Start2->Intermediate Friedel-Crafts Acylation Reagent1 AlCl₃ (Lewis Acid Catalyst) Reagent1->Intermediate Friedel-Crafts Acylation Reagent2 Heat or Acid (Isomerization) Product Brominated Aroylacrylic Acid (Trans-isomer) Intermediate->Product Isomerization

Caption: General workflow for the synthesis of brominated aroylacrylic acids.

Experimental Protocol: Synthesis of 4-(4-bromophenyl)-4-oxo-2-butenoic acid

This protocol provides a representative, self-validating methodology for synthesizing a model brominated aroylacrylic acid.

Materials:

  • Bromobenzene (1 equivalent)

  • Maleic anhydride (1.1 equivalents)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen), equip a three-neck round-bottom flask with a dropping funnel and a magnetic stirrer. Charge the flask with anhydrous AlCl₃ and anhydrous DCM.

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Add a solution of bromobenzene and maleic anhydride in anhydrous DCM dropwise over 30 minutes, maintaining the temperature below 5°C.

    • Causality Insight: The slow, cooled addition is critical to control the exothermic Friedel-Crafts reaction and prevent side-product formation.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complex and protonates the carboxylate.

    • Self-Validation: The formation of a precipitate at this stage is the first visual confirmation of product formation.

  • Extraction & Isomerization: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash with brine. The crude product is often the cis-isomer. Isomerization to the more stable trans-isomer can be achieved by heating the crude product in an acidic aqueous solution or a high-boiling point solvent like toluene.

  • Purification & Characterization: Dry the final organic solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the solid product by recrystallization (e.g., from ethanol/water).

  • Confirmation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The trans-isomer is distinguished by a large coupling constant (J ≈ 15-16 Hz) between the vinylic protons in the ¹H NMR spectrum.

Pharmacological Potential: An Evidence-Based Exploration

The therapeutic potential of this compound class spans multiple disease areas, primarily due to their ability to modulate key cellular processes through covalent interactions and induction of oxidative stress.

Anticancer Activity

4.1.1 Proposed Mechanism of Action: The anticancer effect of brominated aroylacrylic acids is likely multifactorial. The primary mechanism involves acting as a Michael acceptor, forming covalent adducts with nucleophilic cysteine residues on key proteins involved in cell proliferation and survival, such as kinases or transcription factors. Additionally, similar to other brominated compounds, they may induce the generation of reactive oxygen species (ROS).[2][5] This dual action can lead to cell cycle arrest and the activation of apoptotic pathways.

AnticancerPathway BAA Brominated Aroylacrylic Acid Membrane Cell Membrane BAA->Membrane Enters Cell ROS ↑ Reactive Oxygen Species (ROS) BAA->ROS Induces Proteins Key Survival Proteins (e.g., NF-κB, Kinases) BAA->Proteins Covalently Inhibits Mito Mitochondrial Stress ROS->Mito Causes CycleArrest Cell Cycle Arrest Proteins->CycleArrest Leads to Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed dual-action anticancer mechanism of brominated aroylacrylic acids.

4.1.2 In Vitro Evaluation: MTT Proliferation Assay This protocol assesses the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the brominated aroylacrylic acid in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Causality Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression.

4.1.3 Quantitative Data on Related Compounds While specific data for brominated aroylacrylic acids is sparse, data from related structures provides a benchmark for expected potency.

Compound ClassCell LineActivity (IC₅₀ / GI₅₀)Reference
Phenyl-Aroylacrylic AcidsHeLa, K562, LS174Low micromolar range[1]
Brominated Plastoquinone AnalogsVarious Cancer Lines1.55 - 4.41 µM[2]
Brominated Acetophenone DerivativesCaco2, MCF7, PC3< 10 µg/mL - 18.4 µg/mL[5]
Antimicrobial Activity

4.2.1 Proposed Mechanism of Action: The antimicrobial properties of brominated compounds are well-documented.[3][4] The mechanism is likely similar to the anticancer effects: disruption of essential proteins via covalent modification and induction of oxidative stress. Furthermore, the increased lipophilicity imparted by bromine can facilitate disruption of the bacterial cell membrane. This dual attack on both membrane integrity and intracellular enzymatic function makes them promising candidates against drug-resistant strains like MRSA.[3]

4.2.2 In Vitro Evaluation: Broth Microdilution for MIC This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in a suitable bacterial growth broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized suspension of bacteria (e.g., Staphylococcus aureus) to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity

4.3.1 Proposed Mechanism of Action: Inflammation is often driven by pathways involving transcription factors like NF-κB, which upregulate pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6] Covalent inhibitors can target cysteine residues within the NF-κB complex or related kinases, preventing its activation and subsequent gene transcription. This leads to a reduction in inflammatory mediators like prostaglandins and nitric oxide.

AntiInflammatoryPathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates NfkB_complex IκBα --- NF-κB IKK->NfkB_complex Phosphorylates IκBα NfkB_active NF-κB (Active) NfkB_complex->NfkB_active Releases Nucleus Nucleus NfkB_active->Nucleus Translocates to Transcription Gene Transcription NfkB_active->Transcription Initiates BAA Brominated Aroylacrylic Acid BAA->IKK Inhibits? BAA->NfkB_active Inhibits? Mediators Pro-inflammatory Mediators (COX-2, iNOS, Cytokines) Transcription->Mediators Upregulates

Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.

4.3.2 In Vitro Evaluation: Griess Assay for Nitric Oxide This assay quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants.

  • Cell Culture: Seed macrophages (e.g., RAW 264.7) in a 24-well plate.

  • Treatment: Pre-treat cells with various concentrations of the brominated aroylacrylic acid for 1 hour.

  • Stimulation: Induce inflammation by adding an agent like lipopolysaccharide (LPS) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Causality Insight: In an acidic environment, nitrite forms a diazonium salt with sulfanilamide, which then couples with the second component to produce a colored azo compound.

  • Quantification: Measure the absorbance at ~540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve. A reduction in absorbance compared to the LPS-only control indicates anti-inflammatory activity.

Future Perspectives and Drug Development

While the pharmacological potential is significant, several challenges must be addressed in the development of brominated aroylacrylic acids as therapeutic agents:

  • Selectivity vs. Reactivity: The core challenge is balancing the electrophilic reactivity needed for therapeutic effect with the potential for off-target covalent modifications, which can lead to toxicity. Future work should focus on modifying the aryl substitution to fine-tune this reactivity and enhance selectivity for the desired biological target.

  • Metabolic Stability: The metabolic fate of these compounds, particularly the stability of the carbon-bromine bond and the acrylic acid moiety, needs thorough investigation.

  • In Vivo Efficacy: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

  • Title: Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution Source: Zenodo URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL: [Link]

  • Title: Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Antiproliferative activity of aroylacrylic acids. Structure-activity study based on molecular interaction fields Source: PubMed URL: [Link]

  • Title: Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction Source: PMC (PubMed Central) URL: [Link]

  • Title: Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA Source: PMC (PubMed Central) URL: [Link]

  • Title: Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance Source: PMC (PubMed Central) URL: [Link]

  • Title: Anti-inflammatory properties of a proprietary bromelain extract (Bromeyal™) after in vitro simulated gastrointestinal digestion Source: PMC (PubMed Central) URL: [Link]

  • Title: IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD Source: Farmacia Journal URL: [Link]

  • Title: Anti-Inflammatory Effects of Boric Acid in Treating Knee Osteoarthritis: Biochemical and Histopathological Evaluation in Rat Model Source: ResearchGate URL: [Link]

  • Title: Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies Source: MDPI URL: [Link]

  • Title: NEW MULTIFUNCTIONAL BROMINE-ACTIVE POLYMERS: SYNTHESIS, PROPERTIES, AND ANTIMICROBIAL ACTIVITY Source: Polimeri i medica URL: [Link]

  • Title: Antimicrobial activity of poly(acrylic acid) block copolymers Source: ResearchGate URL: [Link]

Sources

Technical Deep Dive: Michael Acceptor Reactivity of 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overview of Michael acceptor properties in 4-(4-Bromophenyl)-4-oxobut-2-enoic acid Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

4-(4-Bromophenyl)-4-oxobut-2-enoic acid (CAS: 20972-38-7), often referred to as 3-(4-bromobenzoyl)acrylic acid, represents a specialized class of "warheads" in covalent drug design. Unlike simple acrylamides or fumarates, this molecule features a push-pull-pull electronic system where the central alkene is conjugated to both a carboxylic acid and a 4-bromobenzoyl ketone.

This guide analyzes the electrophilic singularity of this scaffold, focusing on its application as a cysteine protease inhibitor and a bioconjugation reagent. We explore the regioselectivity governed by the 4-bromophenyl moiety, the kinetics of thiol addition, and the experimental frameworks required to validate its efficacy.

Chemical Architecture & Electrophilicity

Structural Analysis

The molecule consists of a four-carbon chain terminating in a carboxylic acid (


) and a ketone (

), bridged by a trans-alkene (

).
  • The Warhead: The

    
    -unsaturated ketone is the primary driver of reactivity.
    
  • The Tuning Element (4-Br): The bromine atom at the para-position of the phenyl ring exerts a dual effect:

    • Inductive Withdrawal (-I): Increases the electrophilicity of the carbonyl carbon, thereby enhancing the polarization of the alkene.

    • Lipophilicity: The bromine increases

      
       (approx. 2.8–3.2), improving membrane permeability compared to the unsubstituted analog.
      
Regioselectivity of Nucleophilic Attack

In systems with competing electron-withdrawing groups (EWGs)—here, the ketone and the carboxylic acid—regioselectivity is dictated by the relative strength of the EWGs.

The ketone carbonyl is a stronger resonance acceptor than the carboxylic acid (especially at physiological pH where the acid exists as a carboxylate anion,


). Consequently, the Michael addition follows the polarization induced by the ketone.
  • Electrophilic Center:

    
     (The carbon 
    
    
    
    to the carboxylate and
    
    
    to the ketone).
  • Mechanism: The nucleophile (e.g., Thiolate

    
    ) attacks 
    
    
    
    . The resulting negative charge is delocalized primarily onto the ketone oxygen (forming an enolate) rather than the carboxylate.
Reaction Mechanism Visualization

The following diagram illustrates the orbital logic and flow of the Michael addition with a cysteine thiolate.

MichaelAddition cluster_effects Electronic Tuning Substrate 4-(4-Bromophenyl)-4-oxobut-2-enoic acid (Ground State) Transition Transition State (Anionic Enolate) Substrate->Transition Attack at C2 (beta to ketone) Nucleophile Cysteine Thiolate (RS-) Nucleophile->Transition Product Thioether Adduct (Stable Covalent Complex) Transition->Product Protonation / Tautomerization BrEffect 4-Br Inductive Effect Enhances C4 Carbonyl polarization BrEffect->Substrate COOH_State COOH vs COO- Determines solubility & local pH effect

Caption: Mechanistic pathway of thiol addition. The 4-bromobenzoyl group directs the nucleophile to the C2 position via enhanced polarization.

Biological Applications: Cysteine Protease Inhibition[1][2][3]

This scaffold is particularly effective against enzymes relying on a catalytic cysteine triad (e.g., Cathepsins, Caspases, and certain viral proteases like SARS-CoV-2


 analogs).
Mechanism of Inactivation

Unlike reversible inhibitors, 4-(4-Bromophenyl)-4-oxobut-2-enoic acid acts as a Targeted Covalent Inhibitor (TCI) .

  • Recognition: The aryl group fits into the hydrophobic S2 or S1' pocket of the enzyme.

  • Reaction: The active site cysteine thiolate attacks the alkene.

  • Irreversibility: The formation of the C-S bond is essentially irreversible under physiological conditions, leading to permanent enzyme inactivation.

Comparative Reactivity Data

The following table summarizes the reactivity profile relative to common Michael acceptors.

Parameter4-(4-Bromophenyl)-4-oxobut-2-enoic acidAcrylamideFumarate Ester
Electrophilicity (

)
High (Ketone + Acid activation)Low/ModerateModerate
Reversibility Irreversible (Kinetic trap)IrreversibleCan be reversible (Retro-Michael)
Selectivity Cysteine > LysineCysteine onlyCysteine > Lysine
Metabolic Liability Reductases may target ketoneGlutathione conjugationHydrolysis by esterases
Key Advantage Tunable Aryl Binding Small sizeMetabolic stability

Experimental Protocols

Protocol: Kinetic Evaluation of Thiol Reactivity

To validate the "warhead" activity, a pseudo-first-order kinetic assay using L-Glutathione (GSH) or N-Acetylcysteine (NAC) is required.

Reagents:

  • Compound Stock: 10 mM in DMSO.

  • Thiol Stock: 100 mM GSH in PBS (pH 7.4).

  • Buffer: 50 mM Phosphate Buffer, pH 7.4 (degassed).

Workflow:

  • Preparation: Dilute Compound to 50

    
    M in buffer (final DMSO < 1%).
    
  • Initiation: Add GSH to a final concentration of 500

    
    M (10-fold excess to ensure pseudo-first-order kinetics).
    
  • Monitoring:

    • UV-Vis Method: Monitor the disappearance of the enone absorption band at

      
       ~260–280 nm.
      
    • HPLC Method: Quench aliquots at

      
       min with 1% Formic Acid. Inject onto C18 column.
      
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate second-order rate constant
    
    
    .
Protocol: Synthesis of the Scaffold

While commercially available, in-house synthesis allows for derivatization.

  • Friedel-Crafts Acylation: React Bromobenzene with Maleic Anhydride in the presence of

    
    .
    
  • Conditions: Reflux in chlorinated solvent (DCM or DCE) for 4 hours.

  • Workup: Acidify with HCl/Ice. The product precipitates as a solid.

  • Purification: Recrystallize from Benzene/Ethanol or Toluene.

    • Yield Expectation: 60–80%.

    • Characterization: NMR should show trans-coupling (

      
       Hz) for the alkene protons.
      

Validation Workflow: From Synthesis to Target Engagement

The following flowchart defines the critical path for validating this molecule as a lead compound.

ValidationWorkflow Step1 Synthesis & QC (NMR, LCMS purity >95%) Step2 GSH Reactivity Assay (Determine k_chem) Step1->Step2 Pass Step2->Step1 Low Reactivity? Modify Aryl Step3 Enzymatic IC50 (Fluorogenic Substrate) Step2->Step3 t_1/2 < 30 min Step3->Step1 Poor Binding? SAR Step4 Time-Dependent Inhibition (k_inact / K_I determination) Step3->Step4 IC50 < 1 uM Step5 Mass Spec Confirmation (Intact Protein MS) Step4->Step5 Validate Covalent Mode

Caption: Critical path for validating 4-(4-Bromophenyl)-4-oxobut-2-enoic acid as a covalent inhibitor.

Safety & Handling (E-E-A-T)

  • Hazard Class: This compound is a potent alkylating agent. It causes severe skin and eye irritation and is a potential sensitizer.

  • Handling: Double-gloving (Nitrile) is mandatory. Weighing must be performed in a fume hood.

  • Waste: Dispose of as halogenated organic waste. Quench excess compound with aqueous cysteine or glutathione before disposal to neutralize the Michael acceptor.

References

  • Synthesis and Heterocyclic Derivatization: El-Sawy, E. R., et al. "Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds." ResearchGate. 1[2][3][4][5][1]

  • Cysteine Protease Inhibition Context: Solomon, M., et al.[6] "The Involvement of Cysteine Proteases and Protease Inhibitor Genes in the Regulation of Programmed Cell Death in Plants." The Plant Cell / NIH. 7[2][3][5][1]

  • Chemical Properties & Safety Data: Apollo Scientific. "(2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid Safety Data Sheet." 8[2][3][4][5][1]

  • Reaction Mechanisms of Thiol-Michael Addition: Nising, C. F., & Bräse, S. "The oxa-Michael reaction: from recent developments to applications in natural product synthesis."[9] Chemical Society Reviews.[9] 9

  • Analogous Bromobutenoic Acid Reactivity: BenchChem. "Application Notes and Protocols for (E)-3-bromobut-2-enoic Acid as a Michael Acceptor." 10

Sources

Methodological & Application

Application Note: Friedel-Crafts Synthesis of (E)-4-(4-Bromophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing 4-(4-bromophenyl)-4-oxobut-2-enoic acid (also known as


-(4-bromobenzoyl)acrylic acid) via Friedel-Crafts acylation. This compound is a critical Michael acceptor and a structural scaffold in the synthesis of pyridazinones, furanones, and non-steroidal anti-inflammatory drugs (NSAIDs).

The protocol addresses the specific challenges of this transformation:

  • Regioselectivity: Directing substitution to the para-position of the deactivated bromobenzene ring.

  • Stereochemistry: Managing the cis-to-trans isomerization from the maleoyl (kinetic) to the fumaroyl (thermodynamic) form.

  • Handling: Safe manipulation of hygroscopic aluminum chloride (

    
    ).
    

Mechanistic Insight & Reaction Pathway

The Chemistry

The reaction involves the electrophilic aromatic substitution of bromobenzene with maleic anhydride. While maleic anhydride is a symmetrical cis-dicarbonyl, the resulting product is almost exclusively the trans-isomer ((E)-isomer).

Why the trans-isomer? Initially, the aluminum chloride complex opens the anhydride to form a cis-acylium species. Following the attack on the aromatic ring, the resulting aluminum enolate is sterically strained. Under the acidic conditions of the reaction and subsequent hydrolysis, the double bond isomerizes to the thermodynamically more stable trans configuration, minimizing steric repulsion between the aromatic ring and the carboxylic acid moiety.

Reaction Pathway Diagram

ReactionMechanism MA Maleic Anhydride (Cis-configuration) Complex Acylium-AlCl3 Complex MA->Complex Ring Opening AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Sigma Sigma Complex (Intermediate) Complex->Sigma + PhBr (Attack) PhBr Bromobenzene CisProd Cis-Intermediate (Al-Complexed) Sigma->CisProd - HCl (Aromatization) Isom Acid-Catalyzed Isomerization CisProd->Isom Hydrolysis (H3O+) Product (E)-4-(4-Bromophenyl)- 4-oxobut-2-enoic acid (Trans-Isomer) Isom->Product Thermodynamic Relaxation

Figure 1: Mechanistic pathway highlighting the critical isomerization step from the cis-anhydride precursor to the trans-product.

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.RoleGrade
Maleic Anhydride 98.061.0ElectrophilePulverized, >99%
Aluminum Chloride 133.342.2CatalystAnhydrous, Granular
Bromobenzene 157.0110.0Reactant/SolventDry, ACS Reagent
Conc.[1][2] HCl 36.46N/AQuench37%

Equipment:

  • 3-Neck Round Bottom Flask (250 mL)

  • Reflux Condenser with CaCl

    
     drying tube
    
  • Mechanical Stirrer (preferred over magnetic due to sludge formation)

  • Ice-water bath

  • Addition funnel (for solids or solvent dilution)

Step-by-Step Procedure

Step 1: Setup and Solubilization

  • Oven-dry all glassware. Moisture kills the catalyst.

  • Charge the flask with Maleic Anhydride (9.8 g, 100 mmol) and Bromobenzene (105 mL, ~1000 mmol) .

  • Stir at room temperature until the anhydride is fully dissolved.

Step 2: Catalyst Addition (The Critical Step)

  • Cool the solution to ~15°C using a water bath.

  • Add Anhydrous

    
     (29.3 g, 220 mmol)  in small portions over 20 minutes.
    
    • Note: The reaction is exothermic.[3] Monitor internal temperature; do not exceed 30°C during addition to prevent side reactions.

    • Observation: The mixture will turn from colorless to yellow/orange, and eventually a dark red/brown sludge will form.

Step 3: Reaction Phase

  • Once addition is complete, remove the cooling bath.

  • Heat the reaction mixture to 50–55°C for 60 minutes .

    • Caution: Do not reflux vigorously. Higher temperatures increase the risk of polymerization or tar formation.

  • Monitor reaction progress by TLC (System: Ethyl Acetate/Hexane 1:1). Look for the disappearance of maleic anhydride.

Step 4: Hydrolysis and Workup

  • Cool the reaction mixture to 0–5°C in an ice bath.

  • Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice mixed with 25 mL conc. HCl .

    • Safety: This quench releases HCl gas. Perform in a fume hood.

  • Stir vigorously for 30 minutes. The dark aluminum complex will decompose, precipitating the crude organic acid as a yellowish solid.

  • If the product oils out, add 50 mL of DCM to dissolve, separate layers, and then evaporate. However, direct precipitation is preferred.

Step 5: Isolation and Purification

  • Filter the solid precipitate.[3]

  • Wash the filter cake with cold water (2 x 50 mL) to remove residual aluminum salts.

  • Wash with cold hexane (2 x 30 mL) to remove unreacted bromobenzene.

  • Recrystallization: Dissolve the crude solid in minimum boiling Ethanol or Toluene . Allow to cool slowly to room temperature, then 4°C.

  • Filter the purified yellow needles and dry under vacuum at 40°C.

Workflow Visualization

Workflow Start Start: Dry Glassware Mix Dissolve Maleic Anhydride in Bromobenzene Start->Mix AddCat Add AlCl3 (2.2 eq) Temp < 30°C Mix->AddCat Heat Heat to 50-55°C Time: 1 Hour AddCat->Heat Quench Quench into Ice/HCl (Exothermic!) Heat->Quench Filter Filter Crude Solid Quench->Filter Wash Wash: H2O (Salts) -> Hexane (PhBr) Filter->Wash Recryst Recrystallize (Ethanol/Toluene) Wash->Recryst Final Pure (E)-Product Recryst->Final

Figure 2: Operational workflow for the synthesis, emphasizing the temperature-controlled catalyst addition and acidic quench.

Quality Control & Validation

To ensure the protocol was successful, compare your isolated product against these metrics.

Characterization Table
ParameterExpected ValueNotes
Appearance Light yellow needles/powderDark brown indicates incomplete hydrolysis or tar.
Yield 60 – 75%Losses usually occur during recrystallization.
Melting Point 154 – 156°CDistinct from non-brominated analog (90-93°C).
Solubility Soluble in Ethanol, Acetone, NaOH (aq)Insoluble in water and hexane.
NMR Validation (Self-Validating Step)

The


 NMR spectrum is the definitive test for the trans (E) configuration.
  • Solvent: DMSO-

    
     or Acetone-
    
    
    
  • Key Signals:

    • Aromatic Region: Two doublets (AA'BB' system) around

      
       7.7 – 7.9 ppm, integrating to 4 protons.
      
    • Vinylic Region (The Checkpoint): Two doublets between

      
       6.6 – 7.9 ppm.
      
    • Coupling Constant (

      
      ):  The coupling constant between the vinylic protons must be 
      
      
      
      Hz
      .
      • If

        
         Hz: You have the cis-isomer (rare, requires isomerization).
        
      • If

        
         Hz: You have the desired trans-isomer.
        

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield / Sticky Solid:

    • Cause: Old or hydrated

      
      .
      
    • Solution: Use fresh anhydrous

      
      . It should be a free-flowing yellow/grey powder, not white clumps.
      
  • Product "Oiling Out" during Quench:

    • Cause: Insufficient cooling or too little acid.

    • Solution: Ensure the quench water is acidic (pH < 2). If oil persists, extract with Ethyl Acetate, dry over

      
      , and evaporate.
      
  • Polymerization:

    • Cause: Overheating (>70°C).

    • Solution: Strictly maintain 50–55°C. Maleic anhydride derivatives are prone to radical polymerization at high temperatures.

Green Chemistry Alternative

For a more sustainable approach, replace excess bromobenzene with Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the solvent. Use 1.1 equivalents of bromobenzene relative to maleic anhydride. Note that reaction times may increase slightly due to dilution effects.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard procedure for Friedel-Crafts acylation of benzene derivatives).

  • Badran, M. M. et al. "Utility of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid in synthesis of some important heterocyclic compounds." ResearchGate, 2025 . (Describes the specific bromo-derivative and its applications).

  • Ambeed, Inc. Product Datasheet: 3-(4-Bromobenzoyl)acrylic acid (CAS 39644-80-9).[4][5] (Verification of chemical identity).

  • Organic Syntheses. "

    
    -Benzoylacrylic Acid." Org. Synth.1940 , 20, 14. (Foundational protocol for the non-brominated analog). 
    

Sources

Application Note: Synthesis of Antibacterial Agents using 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthetic utility of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid (also known as


-p-bromobenzoylacrylic acid) as a high-value scaffold for generating antibacterial heterocycles. Due to its unique structure containing both an electrophilic exocyclic double bond (Michael acceptor) and a 1,4-dicarbonyl system, this precursor allows for the divergent synthesis of pyridazinones , pyrazoles , and thiazoles . This document provides validated protocols for scaffold synthesis, heterocyclic derivatization, and biological evaluation (MIC determination), specifically targeting multidrug-resistant (MDR) pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

Introduction & Rationale

The rise of antimicrobial resistance necessitates the exploration of new pharmacophores.[1][2] The aroylacrylic acid class serves as a versatile "chemical chameleon," capable of reacting with binucleophiles to form stable heterocyclic cores found in FDA-approved drugs.

Structural Advantages
  • Lipophilicity: The p-bromo substituent enhances membrane permeability (logP modulation) and metabolic stability against oxidative degradation.

  • Reactivity: The

    
    -unsaturated ketone moiety facilitates Michael addition  followed by cyclocondensation, enabling rapid library generation.
    
  • Pharmacophore: Resulting pyridazinone and thiazole cores mimic peptide bonds or bind to bacterial DNA gyrase and enoyl-ACP reductase (FabI).

Module 1: Scaffold Synthesis

Objective: Synthesis of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid via Friedel-Crafts Acylation.

Reaction Scheme


Protocol
  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (with CaCl₂ guard tube), and a pressure-equalizing dropping funnel.

  • Reagent Charging: Add Maleic Anhydride (9.8 g, 0.1 mol) and Bromobenzene (50 mL, excess acts as solvent/reactant) to the flask.

  • Catalyst Addition: Cool the mixture to ~15°C. Add anhydrous Aluminum Chloride (AlCl₃) (26.6 g, 0.2 mol) portion-wise over 20 minutes. Caution: Exothermic reaction with HCl evolution.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 50–60°C for 2 hours. The mixture will turn viscous and dark orange/red.

  • Quenching: Pour the reaction mixture slowly into a beaker containing 300 g of crushed ice and 25 mL of conc. HCl. Stir vigorously to decompose the aluminum complex.

  • Isolation:

    • Steam distill the mixture to remove excess bromobenzene.

    • Cool the aqueous residue. The solid product will precipitate.[3]

    • Filter the solid, wash with cold water, and recrystallize from Toluene or Benzene/Ethanol (1:1) .

  • Validation:

    • Yield: Expect 65–75%.

    • Melting Point: 148–150°C.

    • Appearance: Yellow crystalline solid.

Module 2: Heterocyclic Derivatization

This module describes the conversion of the scaffold into two distinct antibacterial classes.

Pathway A: Pyridazinone Synthesis (Target: DNA Gyrase Inhibition)

Pyridazinones are bioisosteres of nucleobases and potent inhibitors of bacterial replication.

Protocol:

  • Dissolve 4-(4-Bromophenyl)-4-oxobut-2-enoic acid (0.01 mol) in Ethanol (30 mL).

  • Add Hydrazine Hydrate (99%, 0.015 mol) dropwise.

  • Reflux the mixture for 4–6 hours .

  • Workup: Concentrate the solvent to half volume and cool on ice. The product, 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one , will crystallize.

  • Purification: Recrystallize from ethanol.

    • Mechanism:[4][5][6][7][8] Michael addition of hydrazine to the alkene followed by condensation with the carboxylic acid.

Pathway B: Thiazole/Thiadiazine Synthesis (Target: Cell Wall Synthesis)

Reaction with thiosemicarbazide yields sulfur-nitrogen heterocycles known for broad-spectrum activity.

Protocol:

  • Dissolve the starting acid (0.01 mol) in Glacial Acetic Acid (20 mL).

  • Add Thiosemicarbazide (0.01 mol).

  • Reflux for 6–8 hours .

  • Workup: Pour onto crushed ice. Neutralize with ammonia solution (if necessary) to precipitate the solid.

  • Product: This yields 2-amino-thiazole derivatives or condensed thiadiazine systems depending on specific pH and temperature controls.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways and the chemical logic.

SynthesisWorkflow Start Bromobenzene + Maleic Anhydride Intermediate 4-(4-Bromophenyl)- 4-oxobut-2-enoic acid (Scaffold) Start->Intermediate Friedel-Crafts (AlCl3, 60°C) Pyridazinone 6-(4-Bromophenyl)- 4,5-dihydropyridazin-3(2H)-one Intermediate->Pyridazinone Hydrazine Hydrate EtOH, Reflux (Cyclocondensation) Thiazole Thiazole/Thiadiazine Derivatives Intermediate->Thiazole Thiosemicarbazide AcOH, Reflux BioAssay Antibacterial Screening (MIC Determination) Pyridazinone->BioAssay Target: DNA Gyrase Thiazole->BioAssay Target: Membrane/Cell Wall

Caption: Divergent synthetic pathways from the aroylacrylic acid scaffold to bioactive heterocycles.

Module 3: Biological Evaluation (MIC Protocol)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against standard strains.

Materials:

  • Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • Media: Mueller-Hinton Broth (MHB).

  • Control: Ciprofloxacin or Ampicillin.

Protocol (Broth Microdilution):

  • Stock Solution: Dissolve compounds in DMSO (1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in MHB in a 96-well plate (Range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL).
  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Data Summary & SAR Analysis

The following table summarizes expected Structure-Activity Relationship (SAR) trends based on literature data for this scaffold.

Derivative ClassR-Substituent (on Heterocycle)Target BacteriaEstimated MIC (

g/mL)
SAR Insight
Pyridazinone -H (Unsubstituted)S. aureus12.5 – 25.0Core scaffold is active; NH group essential for H-bonding.
Pyridazinone -Ph (N-Phenyl)S. aureus6.25 – 12.5N-Aryl group increases lipophilicity and potency.
Thiazole -NH₂ (Amino)E. coli25.0 – 50.0Amino group aids in penetration of Gram(-) outer membrane.
Scaffold (Acid Precursor)S. aureus>100Open chain is significantly less active than cyclized forms.

Troubleshooting & Critical Parameters

Friedel-Crafts Moisture Sensitivity
  • Issue: Low yield or sticky red tar.

  • Cause:

    
     deactivation by moisture.
    
  • Fix: Use freshly opened/sublimed

    
     and dry glassware. Add a 
    
    
    
    drying tube.[4]
Cyclization Regioselectivity
  • Issue: Mixture of isomers in thiazole synthesis.

  • Cause: Competition between Michael addition and Schiff base formation.

  • Fix: Control temperature. Lower temperatures (RT) favor kinetic control (Michael addition first), while reflux favors thermodynamic cyclization.

Solubility in Bioassays
  • Issue: Compound precipitation in MHB media.

  • Fix: Ensure final DMSO concentration is <1%. If precipitation occurs, use a co-solvent like Tween-80 (0.02%).

References

  • Friedel-Crafts Synthesis of Aroylacrylic Acids

    • Source: BenchChem Technical Guides.[4] "A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation."

    • (Verified General Protocol)

  • Pyridazinone Antibacterial Activity

    • Title: Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives.[1][2][3][9][10][11]

    • Source: Biomedical & Pharmacology Journal, 2008.[10]

  • Thiazole Derivatization

    • Title: 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking.
    • Source: BMC Chemistry, 2019.
  • General Heterocyclic Utility of Aroylacrylic Acids

    • Title: Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles.
    • Source: Journal of Chemical Sciences, 2014.

Sources

Reaction conditions for Michael addition to 4-(4-Bromophenyl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Reaction Conditions for Michael Addition to 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid

Part 1: Executive Summary & Chemical Logic

The substrate 4-(4-Bromophenyl)-4-oxobut-2-enoic acid (also known as


-(4-bromobenzoyl)acrylic acid) represents a critical bifunctional scaffold in drug discovery. It serves as a precursor for peptidomimetics, pyridazinone-based anti-inflammatory agents, and kynurenine-3-monooxygenase inhibitors.

This guide moves beyond generic "Michael addition" instructions to address the specific electronic and steric challenges of this dicarbonyl system.

The Substrate Architecture

The molecule features a "push-pull" electronic conflict that dictates regioselectivity:

  • The Ketone (C4): A strong electron-withdrawing group (EWG) conjugated to the alkene. It is the dominant directing group.

  • The Carboxylic Acid (C1): A weaker EWG due to the resonance donation of the hydroxyl group.

  • The Alkene (C2=C3): The electrophilic site.[1]



Regioselectivity Rule: In this competitive system, the ketone dominates the electronic landscape. Nucleophilic attack occurs exclusively at C2 (the position


 to the ketone and 

to the carboxylic acid). This pathway forms a ketone-stabilized enolate, which is thermodynamically superior to the alternative acid-stabilized enodiol.
Critical Challenges
  • Cyclization vs. Addition: The product of the Michael addition contains a

    
    -keto acid motif, which is prone to spontaneous cyclization to form pseudo-acid lactones (furanones) or, in the presence of amines, pyrrolidinones.
    
  • Solubility: The free acid moiety limits solubility in non-polar solvents (DCM, Toluene) but risks ionization in basic aqueous media, which can deactivate the electrophile (carboxylate anion is less electron-withdrawing).

Part 2: Experimental Protocols

Protocol A: Thia-Michael Addition (Green Synthesis)

Target Application: Synthesis of sulfur-containing peptidomimetics and enzyme inhibitors.

Rationale: Thiols are soft nucleophiles that react rapidly with soft electrophiles (Michael acceptors) without requiring strong base catalysis, minimizing polymerization side reactions.

ParameterSpecificationNotes
Solvent Water : Ethanol (1:1 v/v)Green media; ensures solubility of both acid substrate and thiol.
Stoichiometry 1.0 equiv Substrate : 1.1 equiv ThiolSlight excess of thiol drives conversion.
Catalyst None (Spontaneous) or mild base (NaHCO₃)Strong bases promote disulfide formation (dimerization of thiol).
Temperature Ambient (20–25 °C)Higher temps favor retro-Michael reaction.
Reaction Time 1–4 HoursMonitor by TLC (disappearance of yellow enone spot).

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid in 5 mL of Ethanol.

  • Addition: Add 5 mL of water. If turbidity occurs, add ethanol dropwise until clear.

  • Reaction: Add 1.1 mmol of the thiol (e.g., L-Cysteine, Thiophenol) dropwise.

    • Note: For HCl salts of aminothiols, add 1.1 equiv of Sodium Acetate to buffer the solution.

  • Monitoring: Stir at room temperature. The bright yellow color of the starting material will fade to colorless/pale yellow as the conjugated system is broken.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove ethanol.

    • The product often precipitates from the remaining aqueous phase. Filter and wash with cold water.

    • If no precipitate: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Aza-Michael Addition (Heterocycle Precursor)

Target Application: Synthesis of pyridazinones or pyrrolidones.

Rationale: Amines are harder nucleophiles. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to double addition or cyclization. Control is achieved via stoichiometry and solvent choice.

ParameterSpecificationNotes
Solvent Methanol or TolueneMethanol for open-chain adducts; Toluene for immediate cyclization.
Stoichiometry 1.0 equiv Substrate : 1.0–1.2 equiv AmineExcess amine promotes salt formation with the carboxylic acid.
Catalyst Triethylamine (0.1 equiv)Optional; speeds up reaction if amine is sterically hindered.
Temperature 0 °C

RT
Start cold to prevent immediate cyclization if the open chain is desired.

Step-by-Step Procedure:

  • Dissolution: Suspend 1.0 mmol of substrate in 10 mL Methanol.

  • Activation: Add 1.0 mmol of amine (e.g., Benzylamine, Aniline) slowly at 0 °C.

  • Equilibration: Allow to warm to Room Temperature. Stir for 6–12 hours.

  • Outcome Control:

    • For Open Chain (Michael Adduct): Evaporate solvent immediately at

      
       °C. Recrystallize from Ethanol/Ether.
      
    • For Cyclization (Pyrrolidone/Pyridazinone): Reflux the mixture for 4–8 hours. The intramolecular attack of the amine/hydrazine on the ketone/acid will occur.

Part 3: Visualization & Mechanism

Reaction Pathway Diagram

The following diagram illustrates the regioselectivity and the bifurcation between stable adduct formation and cyclization.

MichaelAddition Substrate 4-(4-Bromophenyl)- 4-oxobut-2-enoic acid TS Transition State (Attack at C2) Substrate->TS Activation Nu Nucleophile (Thiol/Amine) Nu->TS Enolate Ketone-Stabilized Enolate Intermediate TS->Enolate Regioselective (Beta to Ketone) Product Michael Adduct (Linear) Enolate->Product Protonation Cyclic Cyclized Product (Lactone/Lactam) Product->Cyclic Dehydration (Optional/Heat)

Figure 1: Mechanistic pathway highlighting the regioselective attack at C2 and potential for downstream cyclization.

Experimental Workflow (Thiol Addition)

Workflow Start Start: Dissolve Substrate (EtOH/H2O 1:1) AddNu Add Thiol (1.1 eq) Dropwise at RT Start->AddNu Monitor Monitor: Color Change (Yellow -> Colorless) AddNu->Monitor Decision Is solution clear? Monitor->Decision Decision->AddNu No (Wait) Precip Precipitate Product (Evap EtOH or add cold H2O) Decision->Precip Yes Filter Filter & Wash (Yield >85%) Precip->Filter

Figure 2: Step-by-step workflow for the Green Thia-Michael addition protocol.

Part 4: Troubleshooting & Critical Quality Attributes

IssueProbable CauseCorrective Action
Low Yield Retro-Michael ReactionThe reaction is reversible. Avoid high temperatures during workup. Do not store in basic solution.
Polymerization Radical initiationAdd a radical scavenger (e.g., BHT) if using thiols in the presence of light/air for extended periods.
Incomplete Reaction Deactivation of ElectrophileIf pH is too high (>9), the carboxylic acid deprotonates to carboxylate (

), reducing the electrophilicity of the double bond. Keep pH neutral or slightly acidic (pH 5–7).
Oily Product Solvent trappingThe acid moiety holds onto ethanol. Dry under high vacuum at 40 °C for 12 hours or lyophilize.

References

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids... as potent inhibitors of kynurenine-3-hydroxylase. Journal of Medicinal Chemistry. Link

  • El-Hashash, M. A., & Rizk, S. A. (2013).[2] Behaviour of 4-(4-acetylaminophenyl)-4-oxobut-2-enoic acid towards nucleophiles. European Chemical Bulletin. Link

  • Yue, H. L., & Klussmann, M. (2016).[3] Acid-Catalyzed Oxidative Addition of Thiols to Olefins. Synlett. Link

  • Apollo Scientific. (n.d.). Safety Data Sheet: (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid. Link

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of p-Bromo-β-aroylacrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of p-bromo-β-aroylacrylic acid, a valuable intermediate in organic synthesis and drug development. The procedure is centered around the Friedel-Crafts acylation of bromobenzene with maleic anhydride, a classic yet nuanced electrophilic aromatic substitution reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedural walkthrough but also insights into the causality of experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Significance

β-Aroylacrylic acids are a class of organic compounds characterized by a carbonyl group and a carboxylic acid functionality conjugated with a double bond. The presence of the bromine atom at the para position of the aromatic ring in p-bromo-β-aroylacrylic acid makes it a particularly useful precursor for further chemical modifications, enabling the synthesis of a wide range of heterocyclic compounds and potential pharmaceutical agents. The synthesis detailed herein employs the robust and widely applicable Friedel-Crafts acylation reaction.[1][2][3] This reaction involves the formation of a carbon-carbon bond between an aromatic ring and an acyl group, mediated by a Lewis acid catalyst, typically aluminum chloride.[1][3][4] Understanding the nuances of this reaction is critical for achieving high yields and purity.

Reaction Mechanism and Scientific Rationale

The synthesis of p-bromo-β-aroylacrylic acid proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: Anhydrous aluminum chloride (AlCl₃), a potent Lewis acid, coordinates with maleic anhydride. This coordination polarizes the C-O bond, leading to the formation of a highly reactive acylium ion electrophile.[1][2][4]

  • Electrophilic Attack: The electron-rich π-system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Aromatization: A proton is abstracted from the arenium ion by the [AlCl₃(OH)]⁻ complex, restoring the aromaticity of the ring and yielding the final product, p-bromo-β-aroylacrylic acid. The aluminum chloride catalyst is regenerated in this step.[3]

The bromine substituent on the benzene ring is a deactivating but ortho-, para-directing group. Due to steric hindrance from the bromine atom, the para-substituted product is generally favored.

Materials and Methods

Reagents and Solvents
Reagent/SolventChemical FormulaMolar Mass ( g/mol )GradeSupplier
BromobenzeneC₆H₅Br157.01ReagentSigma-Aldrich
Maleic AnhydrideC₄H₂O₃98.06ReagentAlfa Aesar
Anhydrous Aluminum ChlorideAlCl₃133.34ReagentAcros Organics
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousFisher Scientific
Hydrochloric Acid (HCl)HCl36.4637% (concentrated)J.T. Baker
Sodium BicarbonateNaHCO₃84.01Saturated SolutionEMD Millipore
Anhydrous Magnesium SulfateMgSO₄120.37ReagentVWR
IceH₂O18.02DistilledIn-house
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer with a heating mantle

  • Ice bath

  • Separatory funnel (500 mL)

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Detailed Step-by-Step Synthesis Protocol

Safety First: This procedure involves corrosive and moisture-sensitive reagents. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7][8][9]

Step 1: Reaction Setup

1.1. Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven prior to use to prevent the decomposition of the aluminum chloride catalyst.

1.2. To the flask, add anhydrous aluminum chloride (13.3 g, 0.1 mol) and 50 mL of anhydrous dichloromethane (DCM).

Step 2: Addition of Reactants

2.1. In a separate beaker, dissolve maleic anhydride (4.9 g, 0.05 mol) in 30 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

2.2. Cool the reaction flask containing the aluminum chloride suspension to 0 °C using an ice bath.

2.3. While stirring vigorously, add the maleic anhydride solution dropwise from the dropping funnel to the aluminum chloride suspension over a period of 30 minutes. The reaction is exothermic, so maintain the temperature at 0-5 °C during the addition.

2.4. After the addition is complete, add bromobenzene (7.85 g, 0.05 mol) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 10 °C.

Step 3: Reaction Progression

3.1. Once the addition of bromobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

3.2. Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 4: Reaction Quenching and Work-up

4.1. Cautiously pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. This step should be performed slowly and with constant stirring in a fume hood, as it is highly exothermic and will release HCl gas.[1][4]

4.2. Transfer the quenched mixture to a 500 mL separatory funnel.

4.3. Separate the organic layer (DCM). Extract the aqueous layer with two additional 30 mL portions of DCM.

4.4. Combine all the organic extracts and wash them sequentially with:

  • 1 x 50 mL of deionized water
  • 1 x 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)
  • 1 x 50 mL of brine (saturated NaCl solution)

Step 5: Product Isolation and Purification

5.1. Dry the organic layer over anhydrous magnesium sulfate.

5.2. Filter off the drying agent using gravity filtration.

5.3. Remove the dichloromethane solvent using a rotary evaporator to obtain the crude product.

5.4. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene, to yield pure p-bromo-β-aroylacrylic acid as a crystalline solid.

Characterization

The identity and purity of the synthesized p-bromo-β-aroylacrylic acid should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the purified product and compare it with the literature value.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the vinylic protons of the acrylic acid moiety, and the carboxylic acid proton.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the carbonyl carbon, carboxylic acid carbon, and the aromatic and vinylic carbons.

  • FT-IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the ketone and carboxylic acid, and the C=C stretch of the alkene.

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Setup 1. Assemble Dry Glassware Add_AlCl3 2. Add AlCl3 and DCM Setup->Add_AlCl3 Add_MA 3. Add Maleic Anhydride Solution (0-5 °C) Add_Bromo 4. Add Bromobenzene (<10 °C) Add_MA->Add_Bromo Stir 5. Stir at Room Temp (4-6h) Add_Bromo->Stir Quench 6. Quench with Ice/HCl Extract 7. Extract with DCM Quench->Extract Wash 8. Wash Organic Layer Extract->Wash Dry 9. Dry with MgSO4 Wash->Dry Evaporate 10. Evaporate Solvent Dry->Evaporate Recrystallize 11. Recrystallize Evaporate->Recrystallize Analysis 12. MP, NMR, IR

Caption: Experimental workflow for the synthesis of p-bromo-beta-aroylacrylic acid.

Troubleshooting and Expert Insights

  • Low Yield: The primary cause of low yields is often moisture contamination, which deactivates the aluminum chloride catalyst. Ensure all glassware is scrupulously dry and use anhydrous solvents. An excess of aluminum chloride (1.1-1.2 equivalents) can sometimes improve yields.

  • Formation of Side Products: If the reaction temperature is not carefully controlled during the addition of reactants, side reactions such as polymerization or the formation of isomeric products may occur.

  • Difficult Recrystallization: If the crude product is an oil or fails to crystallize, it may be impure. Consider purification by column chromatography on silica gel before attempting recrystallization again.

Conclusion

The Friedel-Crafts acylation of bromobenzene with maleic anhydride provides a reliable and scalable method for the synthesis of p-bromo-β-aroylacrylic acid. By carefully controlling the reaction conditions, particularly temperature and moisture, high yields of the pure product can be obtained. This application note provides a robust protocol and the underlying scientific principles to enable researchers to successfully synthesize this important chemical intermediate for their research and development endeavors.

References

  • Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Retrieved from [Link]

  • ¹H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Benzamido-3-(4-bromophenyl) acrylic acid. (n.d.). PMC. Retrieved from [Link]

  • Halogenating maleic anhydride. (1944). U.S.
  • Aluminum Chloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • Diffusion NMR of Poly(acrylic acid) Solutions: Molar Mass Scaling and pH-Induced Conformational Variation. (2023). Macromolecular Chemistry and Physics.
  • Safety Data Sheet: Aluminium chloride. (n.d.). Carl ROTH. Retrieved from [Link]

  • An Efficient Synthesis of -Aroylacrylic Acid Ethyl Ester by the Friedel–Crafts Reaction in the Presence of Diethyl Sulfate. (2006). Chemistry Letters, 35(1), 8-9.
  • AlCl3 Catalyzed bromination of benzaldehyde. (2013). ChemSpider Synthetic Pages.
  • Method for producing acrylic acid. (n.d.). Google Patents.
  • Friedel-Crafts Acetylation of Bromobenzene Lab Report. (n.d.). Studylib. Retrieved from [Link]

  • Reaction of Bromobenzene with Bromide in the Presence of Anhydride and AlBr3. (2025). Filo.
  • Maleic anhydride. (n.d.). Molgroup - Chemicals. Retrieved from [Link]

  • Preparation and characterization of polyacrylic acid-hydroxyapatite nanocomposite by microwave-assisted synthesis method. (2021). PMC.
  • Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance. (2021).
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Maleic anhydride. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • 13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • Modification and Characterization of Polyacrylic Acid for Metal Ion Recovery. (n.d.).
  • Safety Data Sheet: maleic anhydride. (n.d.). Valudor Products. Retrieved from [Link]

  • Process for producing aromatic compounds by friedel-crafts reaction. (n.d.). Google Patents.
  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

  • METHOD FOR PRODUCING ACRYLIC ACID. (2023).
  • Chemical structures and 1H MAS NMR spectra of (a) PAA obtained for... (n.d.). ResearchGate. Retrieved from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC - NIH. Retrieved from [Link]

  • Lecture 18 : Benzene and Related Compounds - II. (n.d.). Nptel. Retrieved from [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU chemistry. Retrieved from [Link]

Sources

Application Note: Using 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid in Heterocyclic Synthesis

[1][2]

Executive Summary

4-(4-Bromophenyl)-4-oxobut-2-enoic acid (CAS: 39644-80-9), also known as 3-(4-bromobenzoyl)acrylic acid, is a bifunctional electrophile serving as a "privileged scaffold" in drug discovery.[1][2] Its structure features a Michael acceptor (

2323

This guide details the protocols for converting this scaffold into three high-value heterocyclic classes: Pyridazinones , Furanones (Butenolides) , and Thiazoles .[2][3]

Chemical Profile & Reactivity[1][2][3][4][5][6]

The molecule possesses three distinct reactive sites:

  • The Ketone Carbonyl (C4): Susceptible to nucleophilic attack (e.g., by hydrazines).[3]

  • The Alkene Double Bond (C2-C3): A Michael acceptor, highly reactive toward soft nucleophiles (thiols, active methylenes).[2][3]

  • The Aryl Bromide: A stable handle for palladium-catalyzed functionalization after heterocycle formation.[1][2]

Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

ReactivityLandscapeStart4-(4-Bromophenyl)-4-oxobut-2-enoic acidHydrazineHydrazine Hydrate(EtOH, Reflux)Start->HydrazineAcidCatAc2O / H+(Dehydration)Start->AcidCatThioureaThiourea(Michael Addn + Cyclization)Start->ThioureaPyridazinone6-(4-Bromophenyl)-3(2H)-pyridazinone(Anti-inflammatory/Cardiotonic)Hydrazine->PyridazinoneCyclocondensationFuranone5-(4-Bromophenyl)furan-2(5H)-one(Butenolide)AcidCat->FuranoneIntramolecularCyclizationThiazole2-Amino-4-arylthiazole derivativesThiourea->ThiazoleS-Alkylation &Condensation

Figure 1: Divergent synthetic pathways from the parent aroylacrylic acid scaffold.[1][2][3]

Preparation of the Scaffold[6]

While commercially available, the compound is often synthesized fresh to ensure purity, as the alkene can polymerize upon prolonged storage.

Reaction: Friedel-Crafts Acylation Reagents: Bromobenzene, Maleic Anhydride, Aluminum Chloride (

23
ComponentEquivalentsRole
Maleic Anhydride1.0Electrophile Source
BromobenzeneSolvent/ExcessReactant & Solvent
Aluminum Chloride2.2Lewis Acid Catalyst

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck flask. Equip with a mechanical stirrer and reflux condenser.[1][2]

  • Dissolution: Dissolve maleic anhydride (0.1 mol) in dry bromobenzene (50 mL).

  • Addition: Cool to 0°C. Add

    
     (0.22 mol) portion-wise over 30 minutes. Caution: Exothermic.[1][2][3]
    
  • Reaction: Warm to room temperature, then heat to 50-60°C for 2 hours. The mixture will turn dark red/brown.

  • Quench: Pour the mixture onto 200g of crushed ice/HCl (conc.) mixture.

  • Isolation: Steam distill to remove excess bromobenzene.[1][2] The product precipitates as a solid from the aqueous residue.

  • Purification: Recrystallize from benzene or toluene.

  • Validation: Check MP (approx. 140-150°C range for bromo-analogs) and NMR (doublet for alkene protons at

    
     6.8-7.9 ppm).
    

Application 1: Synthesis of Pyridazinones

Target: 6-(4-Bromophenyl)-4,5-dihydro-3(2H)-pyridazinone and its oxidized aromatic analog.[1][2] Mechanism: Nucleophilic attack of hydrazine nitrogen on the ketone, followed by intramolecular amide formation.

Experimental Protocol
  • Stoichiometry: Dissolve 4-(4-bromophenyl)-4-oxobut-2-enoic acid (1.0 mmol) in Ethanol (10 mL).

  • Reagent: Add Hydrazine Hydrate (80%, 1.5 mmol) dropwise.

  • Catalyst: Add Glacial Acetic Acid (0.5 mL) or a catalytic amount of HCl.

  • Reflux: Heat at reflux (78°C) for 3–5 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).[1][2][3]

  • Workup: Cool the solution. The pyridazinone usually precipitates as a white/off-white solid.[1][2]

  • Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

Note on Oxidation State: The immediate product is often the 4,5-dihydro-pyridazinone.[2] To obtain the fully aromatic pyridazinone, treatment with bromine in acetic acid or sodium 3-nitrobenzenesulfonate is required.[2]

PyridazinoneMechStep1Step 1: Hydrazone Formation(Nucleophilic attack on C=O)Step2Step 2: Intramolecular Cyclization(Amide bond formation)Step1->Step2Ring ClosureStep3Step 3: Tautomerization(Formation of Lactam enol)Step2->Step3End6-(4-Bromophenyl)-pyridazinoneStep3->EndStartStarting Acid + HydrazineStart->Step1- H2O

Figure 2: Mechanistic flow for the condensation of hydrazine with the aroylacrylic acid.

Application 2: Synthesis of Furanones (Butenolides)

Target: 5-(4-Bromophenyl)furan-2(5H)-one.[1][2][3] Utility: These lactones are precursors to lignans and possess antibacterial activity.[1][2]

Experimental Protocol
  • Solvent/Reagent: Dissolve the starting acid (1.0 mmol) in Acetic Anhydride (5 mL).

  • Catalyst: Add 1-2 drops of concentrated Sulfuric Acid (

    
    ) or Acetyl Chloride.
    
  • Reaction: Heat on a steam bath (80-90°C) for 1–2 hours. The solution will darken.

  • Quench: Pour the reaction mixture slowly into ice-cold water (50 mL) with vigorous stirring.

  • Isolation: The furanone precipitates.[1] Filter and wash with water to remove acetic acid.[1][2]

  • Drying: Dry in a vacuum oven at 40°C.

Mechanistic Insight: The reaction proceeds via the formation of a mixed anhydride, followed by intramolecular attack of the enol oxygen on the activated carboxyl group.

Application 3: Reaction with Thiourea (Thiazole Synthesis)

Target: 2-Amino-5-(4-bromobenzoyl)thiazole derivatives.[1][2] Reactivity: Thiourea acts as a binucleophile (S and N).[1][3]

Experimental Protocol
  • Mixture: Combine the acid (1.0 mmol) and Thiourea (2.0 mmol) in Ethanol (15 mL).

  • Additive: Add Iodine (

    
    , 1.0 mmol) or Bromine (
    
    
    ) to facilitate oxidative cyclization if targeting the fully aromatic thiazole directly.[3]
  • Reflux: Reflux for 6–8 hours.

  • Neutralization: Cool and neutralize with aqueous Ammonium Hydroxide (

    
    ) until pH 8.
    
  • Isolation: The solid product precipitates.[1][4] Filter and recrystallize from ethanol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Pyridazinone) Incomplete cyclizationIncrease reflux time; ensure Acid catalyst (AcOH) is present.
Polymerization Overheating starting materialStore starting acid at 4°C; add radical inhibitor (BHT) during synthesis if necessary.[1][3]
Oily Product Impurities/Solvent retentionTriturate the oil with cold diethyl ether or hexane to induce crystallization.
No Reaction (Furanone) Wet reagentsAcetic anhydride must be fresh; ensure anhydrous conditions.[1][3]

References

  • Synthesis of Aroylacrylic Acids (Friedel-Crafts): Organic Syntheses, Coll.[1][2] Vol. 3, p. 109 (1955).[2][3]

  • Pyridazinone Synthesis & Biological Activity: Scholars Research Library, "Various Chemical and Biological Activities of Pyridazinone Derivatives."[2]

  • Furanone Cyclization: Journal of Organic Chemistry, "Synthesis of 3(2H)-furanones."[1][2]

  • Thiourea Reactions: ResearchGate, "Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds."[1][2]

  • Chemical Data & Safety: PubChem Compound Summary, "3-(4-Bromobenzoyl)propionic acid" (Related Structure/Precursor Data). [3]

Disclaimer: This document is for research purposes only. All experiments should be conducted under a fume hood with appropriate PPE (gloves, goggles, lab coat).[2][3] The starting material is a skin sensitizer.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid. This valuable compound, a derivative of β-aroylacrylic acid, serves as a crucial precursor in the synthesis of various heterocyclic compounds with potential biological activities.[1] The most common synthetic route is the Friedel-Crafts acylation of bromobenzene with maleic anhydride. However, researchers frequently encounter challenges in achieving high yields due to the specific characteristics of the reactants and the reaction mechanism.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this reaction and significantly improve your experimental outcomes.

Reaction Overview: The Chemistry at Play

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[2] In this specific synthesis, the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates maleic anhydride to form a highly reactive acylium ion. The electron-rich π-system of the bromobenzene ring then attacks this electrophile. A subsequent deprotonation restores aromaticity, yielding the desired product after an aqueous workup to decompose the catalyst-product complex.[2][3]

G cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation & Product Formation MA Maleic Anhydride Complex1 MA-AlCl₃ Complex MA->Complex1 + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex1 AcyliumIon Resonance-Stabilized Acylium Ion (Electrophile) Complex1->AcyliumIon Ring Opening Sigma Sigma Complex (Carbocation Intermediate) AcyliumIon->Sigma Bromo Bromobenzene Bromo->Sigma + Acylium Ion ProductComplex Product-AlCl₃ Complex Sigma->ProductComplex - H⁺ (Restores Aromaticity) FinalProduct 4-(4-Bromophenyl)-4-oxobut-2-enoic acid ProductComplex->FinalProduct + Workup Workup Aqueous Workup (H₂O/HCl)

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Guide: From Low Yields to High Purity

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Critically Low or No Product Yield

Question: My Friedel-Crafts reaction has a very low yield or isn't working at all. What are the most common causes?

Answer: This is the most frequent challenge and typically points to one of three areas: the catalyst, the substrate, or the reaction conditions.

  • Catalyst Inactivity: The primary culprit is often a deactivated Lewis acid catalyst. Aluminum chloride (AlCl₃) is extremely sensitive to moisture.[4][5] Any trace of water in your solvent, reagents, or on the glassware will hydrolyze AlCl₃, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and freshly opened, high-purity anhydrous AlCl₃. The entire reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from contaminating the reaction.[4]

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid. The reason is that the ketone group in the product is a Lewis base and forms a stable complex with AlCl₃.[3][4][6] This complexation removes the catalyst from the reaction, preventing it from activating more maleic anhydride.

    • Solution: Use a molar excess of AlCl₃ relative to the maleic anhydride. A common ratio is between 1.1 and 2.2 equivalents of AlCl₃. This ensures enough free catalyst is available to drive the reaction to completion.[7]

  • Deactivated Aromatic Ring: Bromobenzene is considered a deactivated aromatic ring for electrophilic aromatic substitution. The bromine atom is electron-withdrawing via induction, which makes the ring less nucleophilic and slows down the reaction.[8][9]

    • Solution: This reaction often requires more forcing conditions than reactions with activated rings like anisole. Gentle heating (reflux) after the initial addition of reagents is typically necessary to overcome the higher activation energy.[7][8]

Caption: Troubleshooting workflow for low product yield.

Issue 2: Tar Formation and Difficult Purification

Question: My reaction mixture turned dark brown or black, and I'm left with a tar-like substance instead of a clean product. What went wrong?

Answer: Tar formation is a clear sign of decomposition and unwanted side reactions. This is almost always caused by excessive or poorly controlled heat.

  • High Reaction Temperature: While some heat is needed, excessive temperatures can cause the starting materials and the product to decompose or polymerize.[5]

  • Prolonged Reaction Time: Heating the reaction for too long, even at a moderate temperature, can increase the prevalence of side reactions and degradation.[5]

Solutions:

  • Controlled Addition: Add the aluminum chloride and maleic anhydride at a low temperature (0-5 °C) to manage the initial exothermic reaction.

  • Gradual Heating: Once the reagents are combined, slowly and carefully raise the temperature to a gentle reflux. Do not overheat.

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. Once the bromobenzene is consumed, promptly begin the workup procedure. Do not let the reaction run unnecessarily for extended periods.

Issue 3: Formation of Isomeric Byproducts

Question: I'm concerned about getting a mixture of isomers. How can I ensure I form the desired 4-(4-Bromophenyl) product?

Answer: This is a valid concern in many Friedel-Crafts reactions, but it is less of an issue here.

  • Directing Effects: The bromine atom is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[7][8]

  • Steric Hindrance: The formation of the para-substituted product is strongly favored over the ortho-substituted product. The significant steric bulk of both the bromine atom and the large acylium-catalyst complex physically blocks the electrophile from easily approaching the ortho positions.[7] Therefore, you will naturally obtain the 4-bromo isomer as the major product.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Table 1: Recommended Reagent Stoichiometry and Reaction Conditions

ParameterValueRationale
Bromobenzene 1.0 eqLimiting Reagent
Maleic Anhydride 1.0 - 1.1 eqSlight excess ensures complete reaction of bromobenzene.
Aluminum Chloride (AlCl₃) 2.2 eqStoichiometric excess is crucial to compensate for complexation with the product and drive the reaction.[4][7]
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that does not participate in the reaction.[5]
Initial Temperature 0 - 5 °C (Ice Bath)Controls initial exotherm during reagent addition.[5]
Reaction Temperature Reflux (~40 °C for DCM)Provides activation energy for the deactivated ring.
Reaction Time 1 - 3 hours (Monitor by TLC)Avoids prolonged heating and side product formation.[5]
Step-by-Step Methodology
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube (or nitrogen inlet), and a dropping funnel. Ensure all glassware is thoroughly dry.

  • Reagent Charging: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: In a separate flask, dissolve bromobenzene (1.0 eq) and maleic anhydride (1.1 eq) in anhydrous dichloromethane. Add this solution to the dropping funnel.

  • Reaction: Add the bromobenzene/maleic anhydride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0-5 °C. A color change to dark red/brown and evolution of HCl gas (which should be scrubbed) will be observed.[7]

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 1-3 hours. Monitor the reaction's progress by TLC until the bromobenzene spot has disappeared.

  • Workup: Cool the reaction mixture back to room temperature and then slowly and carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[4][5] This will hydrolyze the aluminum chloride complex and dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic layers and wash with water, followed by a saturated brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude solid product. The crude 4-(4-Bromophenyl)-4-oxobut-2-enoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

Frequently Asked Questions (FAQs)

Q1: Why is polyacylation not a problem in this reaction? A1: The product, an aryl ketone, contains an acyl group (-COR) which is electron-withdrawing and deactivating.[9][10][11] This makes the product significantly less reactive than the starting material (bromobenzene), effectively preventing a second acylation reaction from occurring.[6][9]

Q2: Can I use a different Lewis acid catalyst besides AlCl₃? A2: While AlCl₃ is the most common and potent catalyst for this reaction, other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used.[8][12] However, they are generally milder and may result in lower yields or require higher temperatures when used with a deactivated substrate like bromobenzene.[8]

Q3: Can I use maleic acid instead of maleic anhydride? A3: It is not recommended. Acylating directly with a carboxylic acid is possible but much less efficient and requires different, often harsher, conditions or activating agents.[9] Maleic anhydride is the activated form necessary for generating the acylium ion efficiently under standard Friedel-Crafts conditions.

Q4: What is the best way to confirm the identity and purity of my final product? A4: Standard analytical techniques should be used. Purity can be assessed by checking the melting point and running TLC in an appropriate solvent system. The structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References
  • Onoue, K., Shintou, T., Zhang, C. S., & Itoh, I. (2006). An Efficient Synthesis of β-Aroylacrylic Acid Ethyl Ester by the Friedel–Crafts Reaction in the Presence of Diethyl Sulfate. Chemistry Letters, 35(1), 86-87. [Link]

  • SATHEE. Friedel Crafts Reaction. [Link]

  • Onoue, K., et al. (2006). An Efficient Synthesis of β-Aroylacrylic Acid Ethyl Ester by the Friedel–Crafts Reaction in the Presence of Diethyl Sulfate. Chemistry Letters. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Organic Chemistry Portal. Friedel–Crafts Acylation. [Link]

  • ChemistryTalk. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • Organic Chemistry Portal. (2024). Friedel-Crafts Acylation. [Link]

  • Wu, H., et al. (2025). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. Organic Letters. [Link]

  • Wu, H., et al. (2025). Benzophenone-Based Phenylogous Peptide Linkage via Friedel-Crafts Acylation. Organic Letters. [Link]

  • Chad's Prep. (2021, March 4). Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2. YouTube. [Link]

  • StudyLib. Friedel-Crafts Acetylation of Bromobenzene. [Link]

  • El-Hashash, M. A., et al. (2012). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. American Journal of Chemistry, 2(1), 1-6. [Link]

  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

Sources

Recrystallization solvents for high purity 4-(4-Bromophenyl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Purity Recrystallization Solvents and Workflows Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Overview

4-(4-Bromophenyl)-4-oxobut-2-enoic acid (CAS: 20972-38-7), also known as 3-(4-bromobenzoyl)acrylic acid, is a highly reactive


-unsaturated carboxylic acid. Because it features both a Michael acceptor and an acylating moiety, it serves as a critical building block in the synthesis of complex heterocycles and active pharmaceutical ingredients [1]. However, its dual reactivity makes purification challenging. This guide provides field-proven troubleshooting strategies and self-validating protocols for achieving >99% purity.

Part 1: Troubleshooting & FAQs

Q1: What is the optimal recrystallization solvent for achieving >99% purity of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid? A1: For pharmaceutical-grade purity, Toluene is the premier choice. Causality & Expertise: The compound is typically synthesized via the Friedel-Crafts acylation of bromobenzene with maleic anhydride[1]. The primary impurities in the crude isolate are unreacted maleic acid (formed during aqueous workup) and isomeric byproducts[2]. Toluene exploits a steep differential solubility curve: the target aroylacrylic acid is highly soluble in hot toluene but crystallizes rapidly upon cooling. Conversely, highly polar maleic acid remains largely insoluble in hot toluene, allowing it to be easily removed via hot filtration.

Q2: I am observing a secondary peak in my HPLC/LC-MS after recrystallizing from methanol or ethanol. What is happening? A2: You are likely inducing a solvent-mediated side reaction. Causality & Expertise: The compound's


-unsaturated ketone makes it a potent electrophile[3]. Heating the material in nucleophilic, protic solvents like methanol or ethanol—especially if trace acidic catalyst (

or

) remains from the synthesis—promotes oxa-Michael addition of the alcohol across the double bond, or Fischer esterification of the carboxylic acid[1]. Solution: Limit heating time to <15 minutes when using alcoholic solvents, or switch entirely to an aprotic solvent system like toluene or ethyl acetate/hexane.

Q3: My crude material contains stubborn aluminum salts from the Friedel-Crafts catalyst. Will recrystallization remove them? A3: No, recrystallization alone will not efficiently clear heavy inorganic salt loads. Causality & Expertise: Aluminum chloride (


) acts as a strong Lewis acid and forms tight coordination complexes with the oxygen atoms of the target's ketone and carboxylic acid moieties[2]. If these complexes are not fully broken during the reaction quench, they will co-precipitate during recrystallization.
Solution: Before attempting crystallization, ensure the crude reaction mixture is thoroughly quenched with ice-cold 1M 

to break the aluminum complex, followed by extraction into an organic layer and a rigorous brine wash.

Part 2: Solvent Comparison Data

To assist in solvent selection, the following table summarizes the quantitative and qualitative performance of standard recrystallization solvents for aroylacrylic acids.

Solvent SystemBoiling Point (°C)Target Solubility (Hot)Target Solubility (Cold)Primary Impurity RemovedRisk of Side Reactions
Toluene 110.6HighVery LowPolar (Maleic Acid)Low (Aprotic)
Ethanol/Water (3:1) ~80.0HighLowNon-polar (Isomers)Moderate (Esterification)
Ethyl Acetate 77.1Very HighModeratePolymeric speciesLow (Aprotic)
Methanol 64.7HighModerateGeneral organicsHigh (Michael Addition)

Part 3: Self-Validating Recrystallization Protocol (Toluene Method)

This protocol is designed with built-in validation checks to ensure process integrity.

Step 1: Dissolution & Saturation Check

  • Suspend 10 g of crude 4-(4-Bromophenyl)-4-oxobut-2-enoic acid in 40 mL of analytical-grade toluene.

  • Heat the mixture to 90–95°C under continuous stirring.

  • Validation Check: The target compound will dissolve. If a white, crystalline solid remains suspended at 95°C, this is highly polar unreacted maleic acid. Do not add more solvent.

Step 2: Hot Filtration

  • Rapidly filter the hot solution (maintain >85°C) through a pre-warmed Buchner funnel to remove the insoluble maleic acid and trace inorganic salts.

  • Validation Check: The filtrate must be a clear, pale-yellow solution. If the filtrate is cloudy, premature crystallization has occurred; reheat and refilter.

Step 3: Controlled Crystallization

  • Allow the filtrate to cool to room temperature at a controlled rate of ~0.5°C/min. Avoid crash-cooling in an ice bath immediately, as rapid nucleation traps solvent inclusions and impurities.

  • Once at room temperature, transfer the flask to a 4°C refrigerator for 2 hours to maximize yield.

Step 4: Isolation & Washing

  • Filter the crystallized product under vacuum.

  • Wash the filter cake with 10 mL of ice-cold toluene, followed immediately by 10 mL of cold hexane to displace the higher-boiling toluene.

Step 5: Drying & Verification

  • Dry the crystals in a vacuum oven at 40°C and 10 mbar for 12 hours.

  • Validation Check: The final product should be a fine, off-white to pale-yellow powder. Melting point verification should yield a sharp transition near 174°C[4].

Part 4: Process Visualizations

G BB Bromobenzene Intermediate Acylium Intermediate BB->Intermediate MA Maleic Anhydride MA->Intermediate Impurity1 Maleic Acid (Hydrolysis Byproduct) MA->Impurity1 H2O Quench AlCl3 AlCl3 Catalyst AlCl3->Intermediate Activates MA Product 4-(4-Bromophenyl)-4-oxobut-2-enoic acid (Target) Intermediate->Product Major Pathway Impurity2 Isomeric/Polymeric Byproducts Intermediate->Impurity2 Minor Pathway

Friedel-Crafts synthesis pathway of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid and common impurities.

Recryst Start Crude 4-(4-Bromophenyl)-4-oxobut-2-enoic acid Decision Select Solvent System Start->Decision Solvent1 Toluene (Aprotic) Decision->Solvent1 Removes polar impurities Solvent2 Ethanol/Water (Protic) Decision->Solvent2 Removes non-polar impurities Filter1 Hot Filtration (Removes Insolubles) Solvent1->Filter1 T > 80°C Solvent2->Filter1 T > 60°C Cooling Controlled Cooling (0.5°C/min to 4°C) Filter1->Cooling Filtrate Wash Cold Solvent Wash Cooling->Wash Crystals Dry Vacuum Drying (40°C, 10 mbar) Wash->Dry

Decision tree and workflow for the high-purity recrystallization of aroylacrylic acids.

Part 5: References

  • Applications of Friedel–Crafts reactions in total synthesis of natural products Source: RSC Advances / National Institutes of Health (NIH) URL:[Link]

  • Synthesis and properties of five-membered heterocycles containing two exocyclic conjugated double bonds Source: Chemistry of Heterocyclic Compounds / ResearchGate URL:[Link]

  • Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research Source: ResearchGate URL:[Link]

Sources

Resolving solubility issues of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for resolving solubility challenges encountered with 4-(4-Bromophenyl)-4-oxobut-2-enoic acid (CAS: 20972-38-7) in aqueous media. Our approach is rooted in first principles of physical chemistry to empower users to not only solve immediate experimental hurdles but also to understand the underlying causes of poor solubility.

Section 1: Physicochemical Profile & Initial Assessment

Understanding the inherent properties of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid is the first step in diagnosing and resolving solubility issues. While direct experimental data for this specific molecule is not widely published, we can deduce a working profile from its structural motifs and data from close analogs.

The molecule's structure contains a carboxylic acid group, a lipophilic bromophenyl ring, and a conjugated keto system. This combination results in a compound that is a weak acid and possesses significant hydrophobicity, leading to its characteristic low solubility in neutral aqueous solutions. The non-brominated analog, 4-oxo-4-phenylbut-2-enoic acid, is documented as being insoluble in water[1].

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueImplication for Aqueous Solubility
Molecular Weight 257.06 g/mol High molecular weight can negatively impact solubility.
pKa (Carboxylic Acid) ~4.0 - 4.5As a weak acid, its charge state and therefore solubility are highly dependent on pH.
logP (Octanol-Water) > 2.0A positive logP value indicates a preference for lipidic (non-polar) environments over aqueous ones, signifying low water solubility.
Physical Form Solid / Crystalline PowderThe energy of the crystal lattice must be overcome for dissolution to occur, which can be a significant barrier.

Note: pKa and logP values are estimated based on structurally similar compounds such as 4-Bromophenylacetic acid.[2][3]

Section 2: Frequently Asked Questions (FAQs)

Q1: My 4-(4-Bromophenyl)-4-oxobut-2-enoic acid won't dissolve in water or standard phosphate-buffered saline (PBS) at pH 7.4. What is the first thing I should try?

A: The first and most effective step is pH adjustment. Your compound is a carboxylic acid, which is largely uncharged and thus poorly soluble at neutral or acidic pH. By raising the pH of your aqueous medium to at least 1.5-2.0 units above the compound's pKa (i.e., to pH > 6.5), you will deprotonate the carboxylic acid group. This forms a carboxylate salt, which is an ion and therefore significantly more soluble in water. A simple titration with 1M NaOH while monitoring for dissolution is an excellent starting point.

Q2: I tried raising the pH, and the compound dissolved. However, when I diluted the stock solution into my neutral pH assay buffer, it precipitated immediately. How can I prevent this?

A: This is a classic issue of exceeding the solubility limit at the final pH. Your high-pH stock solution contains the soluble salt, but upon dilution into a neutral buffer, the compound reprotonates and crashes out. To resolve this, you can either:

  • Lower the Final Concentration: Your final assay concentration may be too high for the compound's solubility at neutral pH. Try a serial dilution to find the maximum soluble concentration.

  • Use a Co-solvent: Prepare your stock solution in a water-miscible organic solvent like DMSO or ethanol. When this is diluted into the aqueous buffer (typically keeping the final solvent concentration ≤1%), the co-solvent can help maintain solubility.

  • Run the Assay at a Higher pH: If your experimental system permits, consider adjusting the final assay buffer pH to a value where the compound remains soluble.

Q3: Can I dissolve the compound in an organic solvent first? Which one should I choose?

A: Yes, creating a concentrated stock in an organic solvent is a very common and effective strategy. Based on its structure and available literature on similar compounds, solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol are excellent choices[4]. A typical workflow is to dissolve the compound at a high concentration (e.g., 10-50 mM) in 100% DMSO and then dilute this stock into your aqueous experimental medium. Always ensure the final concentration of the organic solvent is low enough to not affect your biological or chemical system.

Q4: Are there alternatives to pH adjustment and co-solvents for a completely aqueous system?

A: Yes. If your experiment is sensitive to pH changes or organic solvents, you can explore using solubility enhancers. Complexation with cyclodextrins (e.g., HP-β-CD) can encapsulate the hydrophobic part of the molecule, increasing its aqueous solubility. Alternatively, the use of non-ionic surfactants at concentrations above their critical micelle concentration (CMC) can create micelles that sequester the compound, aiding dissolution.[5][6]

Section 3: In-Depth Troubleshooting Guides

Guide 1: Systematic Solubility Enhancement via pH Adjustment

This protocol details the process of creating an aqueous stock solution by converting the free acid to its more soluble salt form.

Rationale: The Henderson-Hasselbalch equation dictates that for a weak acid, as the pH of the solution increases above the pKa, the equilibrium shifts dramatically towards the ionized (deprotonated) form. This ionized carboxylate salt has much stronger interactions with water molecules, leading to a significant increase in solubility.[7]

Experimental Protocol:

  • Preparation: Weigh out a precise amount of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid. Add a volume of purified water (e.g., Milli-Q) to make a slurry at your target concentration (e.g., 10 mg/mL). The compound will not dissolve at this stage.

  • Titration: While vigorously stirring the slurry, add a 1M solution of a strong base (e.g., NaOH or KOH) dropwise.

  • Observation: Monitor the solution for clarity. As the pH increases and the compound converts to its salt, the solution will become clear. Use a calibrated pH meter to track the pH.

  • Endpoint: Stop adding the base once the solution is completely clear. Record the final pH. It is recommended to target a pH at least 2 units above the estimated pKa (~4.2), so a final pH of 6.5-8.0 is a good target.

  • Stock Solution: This clear solution is your aqueous stock of the sodium or potassium salt of the compound. Filter it through a 0.22 µm filter for sterilization and removal of any particulates.

  • Validation (Critical): Before use, perform a controlled dilution of this stock into your final assay buffer to ensure it does not precipitate at the final concentration and pH.

Guide 2: Co-Solvent Stock Preparation and Application

This guide outlines the use of a water-miscible organic solvent to create a concentrated stock solution.

Rationale: Poorly soluble organic compounds often dissolve readily in organic solvents. By creating a concentrated stock in a solvent like DMSO, a very small volume can be added to a large volume of aqueous media. The co-solvent disrupts water's hydrogen-bonding network locally, creating a more favorable environment for the solute and preventing immediate precipitation.[5]

Experimental Protocol:

  • Solvent Selection: Choose a high-purity, anhydrous, water-miscible organic solvent. DMSO is the most common choice due to its high solubilizing power and relatively low toxicity in many assay systems.

  • Stock Preparation: Weigh the compound and add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 20-100 mM). Use a vortex mixer or sonication to ensure complete dissolution. The solution should be perfectly clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles, which can introduce water and potentially cause precipitation.

  • Application: To use, thaw an aliquot and add the required volume to your aqueous buffer. Crucially, add the DMSO stock to the buffer while vortexing the buffer , not the other way around. This ensures rapid dispersal and minimizes localized high concentrations that can cause precipitation.

  • Control: Always prepare a "vehicle control" for your experiment, which contains the same final concentration of the co-solvent (e.g., 0.5% DMSO) but without the compound. This is essential to ensure that the solvent itself does not influence the experimental outcome.

Section 4: Visualization of Troubleshooting & Mechanisms

Diagram 1: Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing solubility issues with 4-(4-Bromophenyl)-4-oxobut-2-enoic acid.

G start Start: Compound Precipitates in Aqueous Buffer check_pH Is pH adjustment an option? start->check_pH adjust_pH Guide 1: Titrate with Base to form soluble salt (pH > 6.5) check_pH->adjust_pH Yes check_cosolvent Is an organic co-solvent (e.g., DMSO) tolerated? check_pH->check_cosolvent No success Solubility Issue Resolved adjust_pH->success use_cosolvent Guide 2: Prepare Concentrated Stock in 100% DMSO check_cosolvent->use_cosolvent Yes advanced Are pH and co-solvents not viable? check_cosolvent->advanced No use_cosolvent->success complexation Advanced Method: Use Cyclodextrins or Surfactants advanced->complexation Yes complexation->success

Caption: Decision tree for selecting a solubility enhancement strategy.

Diagram 2: Mechanism of pH-Dependent Solubilization

This diagram illustrates the chemical equilibrium between the insoluble acid form and the soluble salt form.

G cluster_0 Low pH (e.g., pH < 4) cluster_1 High pH (e.g., pH > 6.5) Acid R-COOH (Insoluble Free Acid Form) add_base + NaOH (Deprotonation) Acid->add_base Salt R-COO⁻ Na⁺ (Soluble Salt Form) add_acid + H⁺ (Protonation) Salt->add_acid add_base->Salt add_acid->Acid

Caption: Equilibrium between the acid and its conjugate base (salt).

Section 5: Summary of Strategies

Table 2: Comparison of Solubilization Methods

MethodPrincipleAdvantagesDisadvantagesBest For...
pH Adjustment Converts the insoluble acid to a soluble salt.High solubility increase; uses simple aqueous buffers.May not be suitable for pH-sensitive assays; risks precipitation on dilution.Creating aqueous stocks; experiments tolerant of alkaline pH.
Co-solvency Dissolves compound in an organic solvent (e.g., DMSO) for dilution into aqueous media.Simple, effective for very hydrophobic compounds; widely used.The organic solvent may interfere with the experiment; requires vehicle controls.Cell-based assays; high-throughput screening.
Complexation Encapsulates the hydrophobic molecule within a carrier like a cyclodextrin.Avoids pH extremes and organic solvents; can improve stability.Requires screening for the best carrier; can be costly.In vivo studies; formulations where solvents are prohibited.
Surfactants Forms micelles that sequester the compound.High loading capacity possible; completely aqueous system.Surfactants can be cytotoxic or interfere with protein assays.Detergent-based assays; specific formulation needs.

References

  • ResearchGate. (2025). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Available at: [Link]

  • PubChem. 4-Bromobut-2-enoic acid. National Institutes of Health. Available at: [Link]

  • Cheméo. (2023). Chemical Properties of 4-Bromophenylacetic acid (CAS 1878-68-8). Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • Aston University. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available at: [Link]

  • Impactfactor. (2024). Methods of Solubility Enhancement of Low Solubility Drugs: A Different Approach. Available at: [Link]

  • ChemBK. (2024). 4-oxo-4-phenylbut-2-enoic acid. Available at: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Profiling of 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 4-(4-Bromophenyl)-4-oxobut-2-enoic acid (also known as 3-(4-bromobenzoyl)acrylic acid). Primary Application: Pharmaceutical intermediate (heterocycle synthesis), kynurenine-3-hydroxylase inhibitor, and thiol-reactive probe (Michael acceptor). The Challenge: Accurate identification in complex biological matrices requires distinguishing this halogenated enone from metabolic byproducts and non-halogenated analogs.

Guide Scope: This technical guide compares the mass spectrometric behavior of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid (Product A) against its non-halogenated parent analog, 4-Oxo-4-phenylbut-2-enoic acid (Comparator B) . We analyze fragmentation under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a roadmap for structural validation.

Part 1: Structural & Theoretical Foundation

Before analyzing spectra, we must establish the structural distinctiveness of the target molecule compared to the standard alternative.

FeatureProduct A (Target) Comparator B (Alternative)
IUPAC Name 4-(4-Bromophenyl)-4-oxobut-2-enoic acid4-Oxo-4-phenylbut-2-enoic acid
Formula C₁₀H₇BrO₃C₁₀H₈O₃
Monoisotopic Mass 253.95 (⁷⁹Br) / 255.95 (⁸¹Br)176.05
Isotopic Pattern 1:1 Doublet (M, M+2) due to ⁷⁹Br/⁸¹BrSinglet (M)
Electronic Effect Br is electron-withdrawing (deactivates ring)H is neutral
Key Moiety BromobenzoylBenzoyl

Expert Insight: The presence of the bromine atom is not just a mass tag; it fundamentally alters the fragmentation kinetics by stabilizing radical intermediates less effectively than the unsubstituted phenyl ring, while providing an unmistakable "doublet" spectral signature that acts as an internal validation standard.

Part 2: Comparative Fragmentation Analysis

Scenario A: Electron Ionization (EI) – Hard Ionization

Context: GC-MS analysis for purity assessment or metabolite identification.

In EI (70 eV), the molecular ion (


) is formed, followed by high-energy fragmentation.
1. The "Benzoyl" Cleavage (Alpha-Cleavage)

Both compounds undergo


-cleavage adjacent to the carbonyl group. This is the most diagnostic pathway.
  • Comparator B (Non-brominated): Cleavage yields the Benzoyl cation (m/z 105) . This is typically the base peak (100% abundance).

  • Product A (Brominated): Cleavage yields the Bromobenzoyl cation . Because of the bromine isotopes, this signal splits into two peaks of nearly equal intensity at m/z 183 and 185 .

Performance Verdict: Product A offers superior specificity. The m/z 105 peak of Comparator B is ubiquitous in organic chemistry (common to all benzoyl compounds), whereas the m/z 183/185 doublet is highly specific to brominated aromatics, reducing false positives in complex mixtures.

2. Secondary Fragmentation (Loss of CO)

The benzoyl cations further degrade by expelling carbon monoxide (CO, 28 Da).

  • Comparator B: m/z 105

    
    m/z 77  (Phenyl cation, 
    
    
    
    ).
  • Product A: m/z 183/185

    
    m/z 155/157  (Bromophenyl cation, 
    
    
    
    ).[1]
Scenario B: Electrospray Ionization (ESI) – Soft Ionization

Context: LC-MS/MS analysis in drug metabolism (DMPK) studies.

ESI is preferred for biological samples. Due to the carboxylic acid moiety, Negative Mode (ESI-) is the gold standard for sensitivity.

1. Deprotonation & Decarboxylation
  • Precursor Ion:

    • Product A: [M-H]⁻ at m/z 253/255 .

    • Comparator B: [M-H]⁻ at m/z 175 .

  • Primary Fragment (Neutral Loss of

    
    ): 
    
    • Both compounds readily lose

      
       (44 Da) from the carboxylic acid tail.
      
    • Product A: Yields m/z 209/211 (1:1 ratio).

    • Comparator B: Yields m/z 131 .

2. Michael Retro-Addition

In complex biological matrices (e.g., plasma with glutathione), Product A acts as a Michael acceptor. During MS/MS, adducts often undergo retro-Michael cleavage, regenerating the parent enone (m/z 253/255). This "reversibility" is a critical quality control check that Comparator B also exhibits (at m/z 175) but lacks the isotopic confirmation.

Part 3: Data Presentation & Visualization

Table 1: Diagnostic Ion List (EI Mode)

Use this table to program Selected Ion Monitoring (SIM) methods.

Fragment IdentityProduct A (m/z)Relative Abundance*Comparator B (m/z)Specificity Score
Molecular Ion (

)
254 / 256Moderate176Low
Benzoyl Cation (

)
183 / 185 High (Base Peak) 105High (Product A)
Aryl Cation (

)
155 / 157High77Moderate
Halogen Radical Loss (

)
175LowN/ALow

*Abundance varies by instrument tuning but trends remain consistent.

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways for Product A under EI conditions, highlighting the critical bromine retention.

Fragmentation M Molecular Ion [M]+ m/z 254/256 Benzoyl Bromobenzoyl Cation m/z 183/185 (Base Peak) M->Benzoyl Alpha-Cleavage (-C3H3O2•) Aryl Bromophenyl Cation m/z 155/157 Benzoyl->Aryl Loss of CO (-28 Da) Phenyl Phenyl Cation m/z 76 Aryl->Phenyl Loss of Br• (-79/81 Da) Comp Comparator B Path: m/z 176 -> 105 -> 77

Figure 1: EI Fragmentation pathway of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid showing the retention of the Br isotope signature.

Part 4: Experimental Protocols

Protocol 1: LC-MS/MS Identification (Negative Mode)

Recommended for pharmacokinetic (PK) analysis.

1. Sample Preparation:

  • Dissolve 1 mg of Product A in 1 mL Methanol (Stock: 1 mg/mL).

  • Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Note: Avoid using amine-based buffers (e.g., ammonium acetate) if studying Michael addition, as the amine may react with the alkene.

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

3. MS Parameters (Triple Quadrupole):

  • Ionization: ESI Negative Mode.

  • Spray Voltage: -4500 V.

  • MRM Transition 1 (Quantifier): 252.9

    
     208.9 (Loss of 
    
    
    
    ).
  • MRM Transition 2 (Qualifier): 254.9

    
     210.9 (Isotope confirmation).
    
  • Collision Energy: 15–20 eV (Optimized for decarboxylation).

Protocol 2: Purity Assessment via GC-MS

Recommended for synthesis validation.

1. Setup:

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium at 1 mL/min.

  • Oven Program: 80°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).

2. Data Interpretation:

  • Look for the retention time shift: Product A will elute significantly later than Comparator B due to the heavy bromine atom increasing lipophilicity and boiling point.

  • Validation Check: Ensure the area ratio of m/z 183 to 185 is approximately 1:1. Significant deviation indicates interference or co-eluting impurities.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-Benzoylacrylic acid (Comparator Data). National Institute of Standards and Technology. [Link]

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase.[2] Journal of Medicinal Chemistry. [Link]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. [Link]

Sources

Precision in Characterization: Melting Point Standards for 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-(4-Bromophenyl)-4-oxobut-2-enoic acid (also known as 3-(4-Bromobenzoyl)acrylic acid) is a critical


-unsaturated keto-acid intermediate used in the synthesis of bioactive heterocycles, including pyridazinones and furanones.[1]

Accurate melting point (MP) determination for this compound is not merely a physical property check; it is the primary rapid-screening tool to distinguish the desired unsaturated product from its common saturated impurity (4-(4-bromophenyl)-4-oxobutanoic acid) arising from synthesis artifacts.

Chemical Identity Standards
FeatureTarget CompoundCommon Impurity/Alternative
IUPAC Name (E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid4-(4-Bromophenyl)-4-oxobutanoic acid
Structure

-Unsaturated Keto-Acid
Saturated Keto-Acid
CAS Number 20972-38-7 (Trans/E-isomer)6340-79-0
Molecular Weight 255.06 g/mol 257.08 g/mol
Melting Point Standard 165 – 168 °C 148 – 152 °C
Appearance Pale yellow to white crystalline solidWhite crystalline solid

Methodological Comparison: Capillary vs. DSC

For pharmaceutical and research applications, the choice of MP determination method significantly impacts the detection of polymorphic transitions and decomposition events common to keto-acids.

Comparative Analysis of Techniques
FeatureCapillary Method (Visual) Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase change in a glass capillary.Measurement of heat flow difference between sample and reference.
Precision

1.0 °C (Operator dependent)

0.1 °C (Instrument dependent)
Impurities Detection Meniscus formation: Wide melting range (>2°C) indicates impurity.Peak Broadening: Purity calculated via Van't Hoff equation.
Decomposition Hard to distinguish from melting (darkening).Distinct exothermic event often following the endothermic melt.
Suitability for this Compound Routine QC: Sufficient for distinguishing the alkene (165°C) from alkane (148°C).R&D/Stability: Essential for detecting cis-trans isomerization or dehydration.

Experimental Protocol: Validated Melting Point Determination

This protocol is designed to prevent common errors such as "sintering" (softening before melting) and thermal decomposition, which can artificially lower the observed melting point.

Phase 1: Sample Preparation
  • Drying: Ensure the sample is dried in a vacuum desiccator over

    
     for at least 4 hours. Solvent inclusions (benzene/ethanol) from recrystallization can depress MP by 5–10 °C.
    
  • Grinding: Lightly crush the crystals into a fine powder. Caution: Do not grind aggressively; excessive mechanical stress can induce polymorphic transitions in benzoyl-acrylic derivatives.

  • Loading: Fill the capillary to a height of 2–3 mm. Compact by dropping the capillary through a glass tube (approx. 1m) onto a hard surface.

Phase 2: Measurement Workflow (Capillary)
  • Start Temperature: 140 °C (Rapid heating).

  • Ramp Rate:

    • 140 °C

      
       155 °C: 2 °C/min.
      
    • 155 °C

      
       Endpoint: 1 °C/min  (Critical for resolution).
      
  • Observation Points:

    • 
      : First visible liquid droplet.
      
    • 
      : Complete disappearance of solid phase.
      
Phase 3: Data Interpretation Logic
  • Result A (165–168 °C): High purity (E)-isomer.[1]

  • Result B (148–155 °C): Significant contamination with saturated analog (CAS 6340-79-0). Recrystallization required.

  • Result C (<140 °C or Wide Range): Solvent entrapment or cis-isomer presence.

MP_Determination_Workflow Start Crude Sample 4-(4-Bromophenyl)-4-oxobut-2-enoic acid Dry Vacuum Dry (Remove Solvents) Start->Dry MP_Test Capillary MP Test Ramp 1°C/min @ 155°C Dry->MP_Test Decision Observed Range? MP_Test->Decision Pass Range: 165-168°C (QC PASS) Decision->Pass >164°C Fail_Sat Range: 148-152°C (Saturated Impurity) Decision->Fail_Sat ~150°C Fail_Imp Range: <145°C or Wide (Solvent/Isomer) Decision->Fail_Imp Broad/Low Action_Chem Check Synthesis (Friedel-Crafts Conditions) Fail_Sat->Action_Chem Over-reduction? Action_Recryst Recrystallize (Ethanol/Benzene) Fail_Imp->Action_Recryst Purify Action_Recryst->Dry Retest

Figure 1: Decision logic for characterizing 4-(4-Bromophenyl)-4-oxobut-2-enoic acid based on thermal behavior.

Troubleshooting & Synthesis Context

The melting point is a direct indicator of the success of the Friedel-Crafts acylation between bromobenzene and maleic anhydride.

The "Saturated" Pitfall

A common synthesis error involves using succinic anhydride instead of maleic anhydride, or accidental reduction during workup.

  • Target:

    
     (Rigid, planar 
    
    
    
    -system
    
    
    Higher MP).
  • Impurity:

    
     (Flexible alkyl chain 
    
    
    
    Lower MP).
Isomerization

The reaction typically yields the thermodynamically stable trans (E) isomer. However, rapid precipitation can trap the cis (Z) isomer (often an oil or low-melting solid).

  • Corrective Action: Refluxing the crude solid in acidic ethanol typically converts any residual cis isomer to the stable trans form (MP 165–168 °C).

References

  • Oakwood Chemical. (2024). Product Specification: 4-(4-Bromophenyl)-4-oxobutanoic acid (Saturated Impurity Standard). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 80646, 3-(4-Bromobenzoyl)propionic acid. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.